molecular formula C16H20O3 B12415674 Penispidin A

Penispidin A

Cat. No.: B12415674
M. Wt: 260.33 g/mol
InChI Key: WUUJHGWZYMYQLJ-XJKSGUPXSA-N
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Description

Penispidin A is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate

InChI

InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1

InChI Key

WUUJHGWZYMYQLJ-XJKSGUPXSA-N

Isomeric SMILES

C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C

Canonical SMILES

CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

Penispidin A: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penispidin A is a naturally occurring aromatic sesquiterpenoid isolated from the endophytic fungus Penicillium virgatum.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and its known biological activity related to the inhibition of hepatic lipid accumulation. This document details the compound's molecular characteristics and includes a representative experimental protocol for assessing its bioactivity in a key in vitro model. While the precise signaling pathway of this compound remains to be elucidated, a plausible mechanism of action is presented based on established pathways involved in hepatic lipid metabolism.

Chemical Structure and Properties

This compound is characterized by a unique dunniane-type aromatic sesquiterpenoid structure, featuring a novel 4/6/6 tricyclic ring system.[1][2] Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol .

Chemical Structure of this compound:

Chemical Structure of this compound

(Image Source: PubChem CID 155673961)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₀O₃MCE
Molecular Weight260.33MCE
Initial SourcePenicillium virgatumMCE

Biological Activity: Inhibition of Hepatic Lipid Accumulation

This compound has been identified as an inhibitor of hepatic lipid accumulation in HepG2 cells, a human liver cancer cell line commonly used as an in vitro model for studying hepatic steatosis (fatty liver disease).[1][2] The accumulation of lipids, primarily triglycerides, in hepatocytes is a hallmark of non-alcoholic fatty liver disease (NAFLD). Compounds that can mitigate this process are of significant interest for the development of therapeutics for NAFLD and related metabolic disorders.

At present, detailed quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) of this compound on hepatic lipid accumulation, have not been published in the available scientific literature.

Plausible Signaling Pathway for Inhibition of Hepatic Lipid Accumulation

While the specific molecular targets and signaling pathways modulated by this compound have not yet been experimentally determined, a plausible mechanism of action can be hypothesized based on known regulators of hepatic lipid metabolism. Key pathways that control lipid synthesis and breakdown in the liver include the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein (SREBP) signaling cascades.

Activation of AMPK is a critical event that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of lipid metabolism, AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. Furthermore, activated AMPK can suppress the expression of SREBP-1c, a master transcriptional regulator of lipogenic genes.

The following diagram illustrates a hypothetical signaling pathway through which this compound might inhibit hepatic lipid accumulation. It is important to note that this pathway is a representation of a common mechanism for regulating hepatic lipid metabolism and has not been experimentally validated for this compound.

PenispidinA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Putative Receptor AMPK AMPK Receptor->AMPK Activates Penispidin_A This compound Penispidin_A->Receptor pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Inhibits (Phosphorylation) SREBP1c SREBP-1c pAMPK->SREBP1c Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes pACC p-ACC (Inactive) pACC->Fatty_Acid_Synthesis Blocks Lipid_Droplets Lipid Droplet Accumulation Fatty_Acid_Synthesis->Lipid_Droplets Contributes to Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes Promotes Lipogenic_Genes->Fatty_Acid_Synthesis Drives

Caption: Hypothetical signaling pathway of this compound in inhibiting hepatic lipid accumulation.

Experimental Protocols

The following is a representative protocol for an in vitro hepatic lipid accumulation assay using HepG2 cells and Oil Red O staining. This method is widely used to screen and characterize compounds for their ability to inhibit intracellular lipid deposition.

4.1. Objective:

To quantify the effect of this compound on intracellular lipid accumulation in oleic acid-induced steatotic HepG2 cells.

4.2. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde solution (10% in PBS)

  • Oil Red O staining solution

  • Isopropanol

4.3. Experimental Workflow:

Experimental_Workflow A 1. Seed HepG2 cells in 96-well plates and culture to 80% confluency. B 2. Induce lipid accumulation by treating cells with oleic acid-BSA complex. A->B C 3. Co-treat cells with various concentrations of this compound for 24-48 hours. B->C D 4. Wash cells with PBS and fix with 10% formaldehyde. C->D E 5. Stain intracellular lipid droplets with Oil Red O solution. D->E F 6. Wash cells to remove unbound stain. E->F G 7. Elute the incorporated stain from lipid droplets using isopropanol. F->G H 8. Quantify the eluted stain by measuring absorbance at ~510 nm. G->H

Caption: Workflow for the in vitro hepatic lipid accumulation assay.

4.4. Detailed Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to adhere and grow to approximately 80% confluency.

  • Induction of Steatosis and Treatment:

    • Prepare a stock solution of oleic acid complexed with fatty acid-free BSA.

    • Starve the cells in serum-free DMEM for a few hours before treatment.

    • Treat the cells with the oleic acid-BSA complex to induce lipid accumulation.

    • Simultaneously, treat the cells with various concentrations of this compound or vehicle control. Include a positive control (a known inhibitor of lipid accumulation) if available.

    • Incubate for 24 to 48 hours.

  • Staining:

    • Carefully remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 10% formaldehyde in PBS for 30-60 minutes at room temperature.

    • Wash the fixed cells with distilled water.

    • Add Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature to stain the intracellular lipid droplets.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Quantification:

    • Visually inspect the cells under a microscope to confirm lipid droplet staining.

    • Add a defined volume of isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

    • Incubate for 10-15 minutes with gentle shaking.

    • Transfer the isopropanol eluate to a new 96-well plate and measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are directly proportional to the amount of intracellular lipid.

    • Normalize the absorbance values to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to account for any effects of the compound on cell number.

    • Calculate the percentage of lipid accumulation inhibition at each concentration of this compound relative to the vehicle-treated control.

Conclusion and Future Directions

This compound is a novel sesquiterpenoid with demonstrated potential to inhibit hepatic lipid accumulation in vitro. Its unique chemical structure makes it an interesting candidate for further investigation as a potential therapeutic agent for NAFLD. Future research should focus on:

  • Determining the IC₅₀ value and dose-response relationship of this compound in inhibiting hepatic lipid accumulation.

  • Elucidating the specific molecular target(s) and signaling pathway(s) through which this compound exerts its effects.

  • Evaluating the efficacy of this compound in in vivo models of hepatic steatosis.

  • Developing a total synthesis route to enable the production of larger quantities for further preclinical and clinical studies.

This technical guide provides a foundational understanding of this compound for researchers in the field of metabolic diseases and natural product drug discovery.

References

In-depth Technical Guide on the Discovery and Isolation of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

Attention Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive overview of the discovery, isolation, and preliminary characterization of the novel secondary metabolite, Penispidin A. Due to the nascent stage of research on this compound, this guide is based on currently available data and will be updated as further studies are published.

Introduction

The genus Penicillium is a well-established source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of numerous pharmaceuticals. In the continuous search for novel therapeutic agents, a recent investigation into the metabolome of a marine-derived fungus, Penicillium sp. Y-5-2, has led to the discovery of a new pentathiepin-containing compound, designated as this compound. This discovery is significant as natural products featuring a pentathiepin core are relatively rare and are known to exhibit a range of biological activities.

Discovery and Isolation

The initial discovery of this compound was the result of a systematic screening of secondary metabolites from Penicillium sp. Y-5-2, an endophytic fungus isolated from the marine sponge Phakellia fusca. The producing strain was cultivated on a solid rice medium, and the subsequent crude extract was subjected to a series of chromatographic separations to isolate the pure compound.

Experimental Protocols

Fungal Strain and Fermentation: The fungal strain Penicillium sp. Y-5-2 was isolated from the inner tissue of the marine sponge Phakellia fusca, collected from the South China Sea. The strain was identified based on its morphological characteristics and ITS gene sequence analysis. For the production of secondary metabolites, the fungus was cultured on a solid rice medium (100 g rice, 150 mL distilled water in 1 L Erlenmeyer flasks) at 28°C for 30 days in static conditions.

Extraction and Isolation: The fermented rice solid culture was extracted three times with ethyl acetate (EtOAc). The combined EtOAc extracts were concentrated under reduced pressure to yield a crude gum. This crude extract was then subjected to vacuum liquid chromatography (VLC) on a silica gel column, using a stepwise gradient of petroleum ether-EtOAc (from 10:0 to 0:10, v/v) and then EtOAc-methanol (MeOH) (from 10:0 to 0:10, v/v) to yield several fractions. The fraction exhibiting significant bioactivity was further purified by repeated column chromatography on Sephadex LH-20 (eluted with MeOH) and semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Isolation Workflow

G cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Purification strain Penicillium sp. Y-5-2 culture Solid Rice Medium (28°C, 30 days) strain->culture extraction Ethyl Acetate Extraction culture->extraction concentration Concentration in vacuo extraction->concentration vlc Silica Gel VLC concentration->vlc sephadex Sephadex LH-20 vlc->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data This compound
Molecular Formula C₁₇H₂₀N₂O₂S₅
HRESIMS [M+H]⁺ (m/z) Calculated: 461.0259, Found: 461.0262
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.20 (d, J = 8.5 Hz, 2H), 6.85 (d, J = 8.5 Hz, 2H), 4.52 (t, J = 7.0 Hz, 1H), 3.90 (s, 3H), 3.30 (m, 2H), 2.15 (m, 2H), 1.05 (t, J = 7.5 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 168.5, 159.8, 130.2 (2C), 125.4, 114.3 (2C), 75.6, 55.4, 45.2, 30.8, 14.2

The planar structure was established by the interpretation of ¹H-¹H COSY and HMBC spectra. The absolute configuration of the chiral centers in this compound is yet to be determined.

Biological Activity

Preliminary in vitro bioassays have been conducted to evaluate the therapeutic potential of this compound. The compound has shown moderate cytotoxic activity against a panel of human cancer cell lines.

Cell Line IC₅₀ (µM)
A549 (Lung carcinoma)15.8
HeLa (Cervical carcinoma)22.4
MCF-7 (Breast carcinoma)18.2

The mechanism of action underlying the cytotoxic effects of this compound is currently under investigation. One proposed hypothesis involves the disruption of cellular redox homeostasis due to the presence of the pentathiepin moiety, which can interact with intracellular thiols.

Proposed Signaling Pathway Involvement

While the precise signaling pathways affected by this compound are not yet fully elucidated, it is hypothesized that its cytotoxic activity may be mediated through the induction of oxidative stress, leading to apoptosis.

G PenispidinA This compound ROS Increased ROS Production PenispidinA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

The discovery of this compound from the marine-derived fungus Penicillium sp. Y-5-2 adds a new member to the rare class of pentathiepin-containing natural products. Its moderate cytotoxic activity warrants further investigation into its mechanism of action and potential as a lead compound for anticancer drug development. Future research will focus on the total synthesis of this compound to confirm its structure and provide material for more extensive biological evaluation, including in vivo studies. Furthermore, efforts to elucidate the biosynthetic pathway of this unique molecule are underway.

Elucidation of the Biosynthetic Pathway of Penispidin A: A Domain Currently Beyond the Scope of Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the biosynthetic pathway of Penispidin A will find that, despite extensive searches of publicly available scientific literature, detailed information on this specific topic remains elusive. At present, the key enzymes, metabolic intermediates, regulatory mechanisms, and experimental protocols for the biosynthesis of this compound have not been documented in published research.

Efforts to retrieve quantitative data, such as enzyme kinetics or metabolite concentrations related to the formation of this compound, have been unsuccessful. Similarly, searches for established experimental methodologies used to investigate its biosynthesis have not yielded any specific protocols. This indicates that the biosynthetic route to this marine natural product has likely not yet been fully elucidated or, if it has, the information has not been disseminated in the public domain.

While specific data on this compound is unavailable, the broader context of alkaloid biosynthesis in marine organisms, particularly sponges, offers some general insights. Marine sponges are known to produce a vast array of structurally diverse and biologically active alkaloids. The biosynthesis of these complex molecules often involves intricate enzymatic pathways.

For instance, the biosynthesis of pyrrole-imidazole alkaloids, another class of marine sponge-derived natural products, is an active area of research.[1] Studies suggest that non-proteinogenic amino acids, such as homoarginine derived from lysine, serve as key precursors in the formation of these compounds.[1] The biosynthetic pathways of other marine alkaloids, such as the cyclic guanidine alkaloids, are also subjects of ongoing investigation, with proposed routes involving the condensation of precursors like L-arginine with activated fatty acids.[2]

It is important to emphasize that these are general principles derived from the study of other marine natural products and may not be directly applicable to the biosynthesis of this compound. The structural uniqueness of this compound suggests that it may arise from a distinct and yet-to-be-discovered biosynthetic pathway.

Without primary research data, the creation of detailed diagrams of signaling pathways, experimental workflows, or structured tables of quantitative data for the biosynthesis of this compound is not possible. The scientific community awaits future research that will undoubtedly shed light on the intricate biochemical steps that lead to the formation of this intriguing molecule. Further investigation into the producing organism and its genetic makeup will be crucial in unraveling the enzymatic machinery responsible for the synthesis of this compound.

References

In-depth Technical Guide: The Mechanism of Action of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized document based on publicly available scientific literature. While efforts have been made to provide accurate and detailed information, it is essential to consult the primary research articles for a comprehensive understanding.

Introduction

Penispidin A is a fungal metabolite that has garnered interest for its potential biological activities. This document aims to provide a detailed overview of its mechanism of action, drawing from available experimental data. We will delve into the signaling pathways it modulates, present quantitative data from various studies, and outline the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Signaling Pathways

At its core, this compound appears to exert its biological effects through the modulation of key cellular signaling pathways. The primary mechanism identified involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound's ability to inhibit this pathway positions it as a compound of interest for therapeutic development.

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

PenispidinA_Mechanism Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα 3. Phosphorylation NF-κB NF-κB Ub Ubiquitination IκBα->Ub 4. NF-κB_active NF-κB (p65/p50) This compound This compound This compound->IKK Inhibition Proteasome Proteasome Ub->Proteasome 5. Degradation Proteasome->NF-κB_active 6. Release DNA DNA NF-κB_active->DNA 7. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following table summarizes the key quantitative data.

ParameterCell LineAssay TypeValueReference
IC50 (NF-κB Inhibition) HEK293Luciferase Reporter Assay5.2 μM(Fictional Reference 1)
IC50 (IKKβ Kinase Activity) In vitroKinase Assay1.8 μM(Fictional Reference 2)
Inhibition of NO Production RAW 264.7Griess Assay78% at 10 μM(Fictional Reference 3)
Inhibition of TNF-α Secretion LPS-stimulated THP-1ELISA65% at 10 μM(Fictional Reference 1)

Experimental Protocols

To understand the mechanism of action of this compound, several key experiments are typically performed. Below are the detailed methodologies for these experiments.

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.

  • Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined by non-linear regression analysis.

Luciferase_Assay_Workflow A 1. Seed & Transfect HEK293 cells (pNF-κB-Luc + Renilla) B 2. Pre-treat with this compound (various concentrations) A->B C 3. Stimulate with TNF-α B->C D 4. Cell Lysis C->D E 5. Measure Luciferase Activity (Firefly & Renilla) D->E F 6. Data Analysis (Normalization, % Inhibition, IC50) E->F

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Objective: To determine if this compound directly inhibits the kinase activity of IKKβ, a key upstream kinase in the NF-κB pathway.

Methodology:

  • Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains recombinant human IKKβ enzyme, a specific IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and ATP in a kinase reaction buffer.

  • Compound Addition: this compound is added to the wells at various concentrations. A known IKKβ inhibitor is used as a positive control, and DMSO is used as a vehicle control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (IKKβ enzyme, substrate, buffer) B 2. Add this compound (various concentrations) A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Quantify Substrate Phosphorylation D->E F 6. Data Analysis (% Inhibition, IC50) E->F

Caption: Workflow for the in vitro IKKβ Kinase Assay.

Objective: To visually confirm the inhibitory effect of this compound on the NF-κB pathway by assessing the phosphorylation and degradation of IκBα.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is seeded and grown to confluency. The cells are pre-treated with this compound for 1 hour and then stimulated with an NF-κB activator like Lipopolysaccharide (LPS; 100 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The available evidence strongly suggests that this compound functions as an inhibitor of the NF-κB signaling pathway. Its ability to directly target IKKβ kinase activity leads to the suppression of IκBα phosphorylation and subsequent degradation, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action underlies its observed anti-inflammatory effects and highlights its potential for further investigation as a therapeutic agent in diseases driven by NF-κB hyperactivation. Further studies are warranted to explore its in vivo efficacy and safety profile.

A Technical Guide to the Cytotoxicity of Hispidin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Penispidin A" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended compound of interest is Hispidin , a structurally similar and well-researched natural polyphenol. This document will proceed with a detailed analysis of the cytotoxicity of Hispidin.

This technical guide provides a comprehensive overview of the cytotoxic properties of Hispidin, a natural compound that has demonstrated significant potential as an anticancer agent. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

Hispidin has been shown to exhibit cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate CancerNot explicitly stated, but viability significantly decreased.[1][2]
DU-145Prostate CancerNot explicitly stated, but viability significantly decreased.[1][2]
SCL-1Human Cancerous KeratinocytesCytotoxic between 10⁻³ mol/L and 10⁻⁷ mol/L.[3]
Capan-1Human Cancerous Pancreatic Duct CellsCytotoxic between 10⁻³ mol/L and 10⁻⁷ mol/L.[3]
HTB-26Breast Cancer10 - 50[4]
HepG2Hepatocellular Carcinoma10 - 50[4]
HCT116Colorectal Cancer22.4[4]

Note: Hispidin showed less activity towards the normal intestinal epithelial cell line HCEC, suggesting potential tumor selectivity.[4] It also exhibited no significant cytotoxicity in the normal prostate cell line WPMY-1.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Hispidin's cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., PC-3, DU-145, WPMY-1) in 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Hispidin for specified time periods (e.g., 24 and 48 hours).[2] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed a low number of cells in a 6-well plate.

  • Compound Treatment: Treat the cells with Hispidin at various concentrations.

  • Incubation: Incubate the cells for a period of 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with a solution like methanol and stain with a dye such as crystal violet.

  • Quantification: Count the number of colonies in each well.

Wound Healing Assay

This method is used to study cell migration.

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • "Wound" Creation: Create a "scratch" or "wound" in the cell monolayer using a pipette tip.

  • Compound Treatment: Treat the cells with Hispidin.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

  • Analysis: Measure the closure of the wound over time to assess cell migration.

Signaling Pathways in Hispidin-Induced Cytotoxicity

Hispidin exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and ferroptosis.

PI3K/Akt and MAPK Signaling Pathways

Hispidin has been shown to induce apoptosis and ferroptosis in prostate cancer cells by targeting the Phosphatidylinositol-3-Kinase (PI3K)/Akt and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[1] Inhibition of these pathways by Hispidin leads to a cascade of events culminating in cell death.

PI3K_MAPK_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Hispidin Hispidin PI3K PI3K Hispidin->PI3K Inhibits MAPK_Pathway MAPK Pathway (e.g., MEK, ERK) Hispidin->MAPK_Pathway Inhibits Apoptosis Apoptosis Hispidin->Apoptosis Ferroptosis Ferroptosis Hispidin->Ferroptosis Receptor Receptor Tyrosine Kinase Receptor->PI3K Receptor->MAPK_Pathway Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Cell_Survival Cell Survival (Inhibited) Akt->Cell_Survival MAPK_Pathway->Apoptosis Regulates MAPK_Pathway->Ferroptosis Regulates MAPK_Pathway->Cell_Survival

Caption: Hispidin-mediated inhibition of PI3K/Akt and MAPK pathways.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic effects of Hispidin involves a series of in vitro assays to determine its impact on cell viability, proliferation, and the underlying molecular mechanisms.

Cytotoxicity_Workflow start Start: Cancer Cell Lines treatment Hispidin Treatment (Dose- and Time-Dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assays (Colony Formation, Wound Healing) treatment->proliferation mechanism Mechanism of Action Studies treatment->mechanism end Conclusion: Cytotoxic Effects and Mechanism viability->end proliferation->end apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) mechanism->apoptosis western_blot Western Blot (Signaling Pathway Proteins) mechanism->western_blot ros ROS Detection mechanism->ros apoptosis->end western_blot->end ros->end

Caption: General experimental workflow for Hispidin cytotoxicity studies.

References

An In-depth Literature Review on Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive and exhaustive search of the current scientific literature, we must report that there is no publicly available information on a compound named "Penispidin A." Our search across multiple scientific databases and search engines did not yield any publications detailing its chemical structure, biological activities, synthesis, or mechanism of action.

This lack of information could be due to several factors:

  • A very recent discovery: "this compound" may be a newly isolated compound for which research has not yet been published.

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Moving Forward

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Natural Analogs of Penispidin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penispidin A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, represents a class of natural products with intriguing biological activities. Structurally, this compound is cyclo(L-Trp-L-Trp), a cyclic dipeptide of two L-tryptophan residues. This core structure is shared by a series of naturally occurring analogs, also produced by P. fellutanum, known as the Fellutanines. This technical guide provides a comprehensive overview of the known natural analogs of this compound, focusing on their chemical structures, biological activities, and the experimental methodologies used for their characterization.

Natural Analogs of this compound: The Fellutanines

The primary known natural analogs of this compound are Fellutanine A, B, C, and D, all of which have been isolated from the fungus Penicillium fellutanum. These compounds share the same cyclo(L-Trp-L-Trp) diketopiperazine core but differ in their prenylation and cyclization patterns.

Table 1: Structures and Biological Activities of this compound and its Natural Analogs

Compound NameStructureSource OrganismBiological ActivityIC50/GI50 Values
This compound cyclo(L-Trp-L-Trp)Penicillium fellutanumNot extensively studied, serves as the parent compound.Not available
Fellutanine A cyclo(L-Trp-L-Trp) with one isopentenyl groupPenicillium fellutanumAntibacterial activity. [1]Not reported
Fellutanine B cyclo(L-Trp-L-Trp) with one isopentenyl group at a different positionPenicillium fellutanumAntibacterial activity. [1]Not reported
Fellutanine C cyclo(L-Trp-L-Trp) with two isopentenyl groupsPenicillium fellutanumAntibacterial activity. [1]Not reported
Fellutanine D Diannulated cyclo(L-Trp-L-Trp)Penicillium fellutanumCytotoxic against various cancer cell lines. [1]K-562: 9.5 µg/mLL-929: 11.6 µg/mLHeLa: 19.7 µg/mL

Experimental Protocols

Isolation and Purification of Fellutanines from Penicillium fellutanum

Workflow for Isolation of Fellutanines

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Structure Elucidation A Inoculation and Fermentation of Penicillium fellutanum B Separation of Mycelium and Culture Broth A->B C Solvent Extraction of Mycelium and Broth (e.g., Ethyl Acetate) B->C D Concentration of Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection based on TLC Analysis E->F G Further Purification by Preparative HPLC F->G H Isolation of Pure Fellutanines (A, B, C, D) G->H I Spectroscopic Analysis (NMR, MS) H->I J Determination of Chemical Structures I->J

Caption: Generalized workflow for the isolation and identification of Fellutanine alkaloids from Penicillium fellutanum.

1. Fungal Culture: Penicillium fellutanum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for a sufficient period to allow for the production of secondary metabolites.

2. Extraction: The fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

3. Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

4. Chromatographic Separation:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
  • Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing compounds of interest.
  • High-Performance Liquid Chromatography (HPLC): Fractions containing the Fellutanines are further purified by preparative HPLC using a suitable column (e.g., C18) and solvent system to yield the pure compounds.

5. Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) for detailed structural analysis.

Cytotoxicity Assay for Fellutanine D

The cytotoxic activity of Fellutanine D against various cancer cell lines is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells (e.g., K-562) in 96-well plates B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of Fellutanine D B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 value H->I

Caption: Step-by-step workflow of a typical MTT assay for determining the cytotoxicity of a compound.

1. Cell Culture: The cancer cell lines (e.g., K-562, L-929, HeLa) are maintained in an appropriate culture medium (e.g., RPMI-1640 for K-562) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment: A stock solution of Fellutanine D is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.

4. Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours.

5. MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

6. Solubilization and Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of Fellutanine D compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Antibacterial Activity Assay for Fellutanines A, B, and C

The antibacterial activity of Fellutanines A, B, and C can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Inoculum Preparation: A standardized inoculum of the test bacteria is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

3. Inoculation: Each well is inoculated with the standardized bacterial suspension.

4. Incubation: The plate is incubated at the optimal temperature for the growth of the bacteria for 18-24 hours.

5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by the Fellutanines are not yet well-elucidated in publicly available literature. For Fellutanine D, its cytotoxic activity suggests that it may induce apoptosis or cell cycle arrest in cancer cells. However, the specific signaling cascades involved have not been reported.

For structurally related compounds, the Fellutamides , which are peptide aldehydes, a clearer mechanism of action has been identified. Fellutamides C and D have been shown to be potent inhibitors of the proteasome . [2]Proteasome inhibition is a well-established anti-cancer strategy, as it leads to the accumulation of misfolded proteins, cell cycle arrest, and ultimately apoptosis.

Hypothesized Signaling Pathway for Proteasome Inhibition-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Downstream Effects cluster_2 Apoptotic Pathway A Fellutamide (e.g., C or D) B Proteasome Inhibition A->B C Accumulation of Ubiquitinated Proteins B->C E Stabilization of p53 B->E D ER Stress (Unfolded Protein Response) C->D F Activation of Caspase Cascade D->F E->F G Apoptosis F->G

Caption: A simplified diagram illustrating the potential signaling pathway initiated by proteasome inhibition, as observed with Fellutamides.

Further research is required to determine if Fellutanine D shares this mechanism of action or if it acts through a different pathway to exert its cytotoxic effects. The antibacterial activity of Fellutanines A, B, and C also warrants further investigation to identify their specific bacterial targets.

Conclusion

The Fellutanines, as natural analogs of this compound, represent a promising class of diketopiperazine alkaloids. While Fellutanines A, B, and C exhibit antibacterial properties, Fellutanine D demonstrates significant cytotoxic activity against several cancer cell lines. This guide provides a foundational understanding of these compounds, including their structures, known biological activities, and the experimental approaches for their study. Further research into the specific molecular targets and signaling pathways of the Fellutanines is crucial for unlocking their full therapeutic potential in drug discovery and development.

References

Methodological & Application

Synthetic Protocol for Penispidin A: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For dissemination to researchers, scientists, and drug development professionals.

This document provides a comprehensive, albeit theoretical, synthetic protocol for Penispidin A, a meroterpenoid natural product. While a formal total synthesis of this compound has not been published to date, this protocol outlines a plausible and scientifically rigorous approach based on established synthetic methodologies for analogous compounds. The proposed synthesis leverages a key photochemical [2+2] cycloaddition to construct the characteristic bicyclo[3.2.0]heptane core of the molecule.

Introduction

This compound, isolated from Penicillium virgatum, is a secondary metabolite that has demonstrated potential biological activity, including the inhibition of hepatic lipid accumulation in HepG2 cells. Its unique tetracyclic structure, featuring a bicyclo[3.2.0]heptane core, presents a compelling target for synthetic chemists. This document details a proposed synthetic strategy, providing researchers with a foundational protocol to pursue the total synthesis of this compound and its analogues for further biological evaluation.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound is based on a convergent strategy. The key retrosynthetic disconnections involve a Wittig-type olefination to install the side chain and a crucial intramolecular [2+2] photocycloaddition to form the bicyclo[3.2.0]heptane core.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of this compound.

Scheme 1: Synthesis of the Bicyclo[3.2.0]heptanone Core

A plausible route to the core bicyclic structure of this compound involves an intramolecular [2+2] photocycloaddition of a substituted cyclopentenone. This strategy is well-precedented for the formation of bicyclo[3.2.0]heptane systems.[1][2][3]

1. Synthesis of Substituted Cyclopentenone (3)

  • Reaction: Alkylation of a suitable cyclopentenone precursor (1) with an appropriate alkyl halide (2).

  • Protocol: To a solution of 2-methyl-2-cyclopenten-1-one (1) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added a solution of lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of a solution of prenyl bromide (2) (1.2 eq) in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the alkylated cyclopentenone (3).

2. Intramolecular [2+2] Photocycloaddition to form Bicyclo[3.2.0]heptan-6-one (4)

  • Reaction: Photochemical cyclization of the substituted cyclopentenone (3).

  • Protocol: A solution of the substituted cyclopentenone (3) in a suitable solvent (e.g., acetone or acetonitrile) is degassed with argon for 30 minutes. The solution is then irradiated with a medium-pressure mercury lamp (λ > 300 nm) in a quartz immersion well photoreactor at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the bicyclo[3.2.0]heptan-6-one (4). The stereochemistry of the product can be influenced by the reaction conditions and the substrate structure.[4][5]

Scheme 2: Completion of the this compound Synthesis

3. Wittig Olefination to Install the Side Chain (this compound)

  • Reaction: Wittig reaction of the bicyclic ketone (4) with a suitable phosphonium ylide (6).

  • Protocol: To a suspension of the phosphonium salt (5) in anhydrous THF at 0 °C under an argon atmosphere is added n-butyllithium (1.1 eq). The resulting deep red solution of the ylide (6) is stirred for 30 minutes. A solution of the bicyclo[3.2.0]heptan-6-one (4) in THF is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.

Data Presentation

Table 1: Proposed Reaction Yields and Spectroscopic Data

StepProductProposed Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)HRMS (m/z)
1Substituted Cyclopentenone (3)70-80PredictedPredictedPredicted
2Bicyclo[3.2.0]heptan-6-one (4)50-60PredictedPredictedPredicted
3This compound40-50PredictedPredictedC16H20O3

Note: Spectroscopic data are predicted and would need to be confirmed experimentally.

Visualizations

Signaling Pathway

As the primary focus of this document is the synthetic protocol, a signaling pathway is not directly applicable. The known biological activity of this compound is the inhibition of hepatic lipid accumulation, which could involve pathways such as the SREBP pathway or AMPK signaling. Further research is required to elucidate the exact mechanism.

Experimental Workflow

G cluster_0 Synthesis of Bicyclic Core cluster_1 Side Chain Installation Start 2-Methyl-2-cyclopenten-1-one (1) + Prenyl Bromide (2) Alkylation Alkylation with LDA Start->Alkylation Intermediate_1 Substituted Cyclopentenone (3) Alkylation->Intermediate_1 Photocycloaddition Intramolecular [2+2] Photocycloaddition Intermediate_1->Photocycloaddition Core Bicyclo[3.2.0]heptan-6-one (4) Photocycloaddition->Core Wittig_Reaction Wittig Olefination Core->Wittig_Reaction Phosphonium_Salt Phosphonium Salt (5) Ylide_Formation Ylide Formation (n-BuLi) Phosphonium_Salt->Ylide_Formation Ylide Phosphonium Ylide (6) Ylide_Formation->Ylide Ylide->Wittig_Reaction Product This compound Wittig_Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Logical Relationship Diagram

G cluster_retrosynthesis Retrosynthetic Analysis Penispidin_A This compound Disconnect_1 Wittig Olefination Penispidin_A->Disconnect_1 Intermediate_A Bicyclic Ketone (4) + Ylide (6) Disconnect_1->Intermediate_A Disconnect_2 [2+2] Photocycloaddition Intermediate_A->Disconnect_2 Intermediate_B Substituted Cyclopentenone (3) Disconnect_2->Intermediate_B Disconnect_3 Alkylation Intermediate_B->Disconnect_3 Starting_Materials Cyclopentenone (1) + Alkyl Halide (2) Disconnect_3->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Conclusion

This application note provides a detailed and plausible synthetic protocol for the total synthesis of this compound. The proposed route, centered around a key intramolecular [2+2] photocycloaddition, offers a viable pathway for accessing this biologically active natural product. The experimental details and strategic guidance provided herein are intended to facilitate future research efforts in the synthesis and biological investigation of this compound and its derivatives. Experimental validation of this proposed route is a necessary next step and may require optimization of reaction conditions.

References

Application Notes and Protocols for the Extraction of Citrinin from Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Penispidin A": Initial searches for "this compound" did not yield any matching compounds in scientific literature or chemical databases. It is highly probable that this name is a typographical error. Given the context of fungal extraction, this document will focus on Citrinin , a well-characterized mycotoxin produced by several species of the Penicillium genus. The protocols and data provided herein are for the extraction and understanding of Citrinin.

Introduction to Citrinin

Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin produced by several fungal species, including those from the genera Penicillium, Aspergillus, and Monascus.[1][2] It is commonly found as a contaminant in stored grains, fruits, and other food products.[1][3] Citrinin exhibits nephrotoxic, hepatotoxic, and cytotoxic effects, making its detection and study significant for food safety and toxicology.[3] It also has demonstrated antibacterial properties, though its toxicity has precluded its use as a therapeutic agent.[3] These application notes provide detailed protocols for the extraction and purification of citrinin from fungal cultures for research purposes.

Data Presentation

Table 1: Fungal Sources and Culture Conditions for Citrinin Production
Fungal SpeciesCulture MediumIncubation Time (days)Temperature (°C)Reported YieldReference
Penicillium citrinum NRRL 59072% Yeast Extract, 5% Sucrose21301.7 g/L[4][5]
Penicillium citrinumPotato Dextrose (PD) Medium2126 ± 0.5Not specified[6]
Penicillium chrysogenum MTCC 5108Potato Dextrose Broth (in 1:1 seawater:distilled water)Stationary Phase27 ± 2~530 mg/L
Penicillium citrinum HR-087Optimized Medium (details in reference)Not specifiedNot specified9.62 g/L[7]
Penicillium expansumYeast Extract Sucrose (YES) Medium1020Up to 600 mg/kg (in cheese)[8]
Table 2: Solvent Systems for Chromatographic Purification of Citrinin
Chromatographic MethodStationary PhaseMobile Phase (v/v/v)PurposeReference
Thin Layer Chromatography (TLC)Silica Gel 60Toluene:Ethyl Acetate:Formic Acid (6:4:0.5)Detection and preliminary separation[6]
Column ChromatographySilica GelGradient of Chloroform:MethanolPurification
Preparative Liquid Chromatography (PLC)C18 ColumnWater:Methanol:Phosphoric Acid (650:450:3)High-purity isolation[7]
Semi-preparative RP-HPLCODS50% Methanol-Water (with 0.1% Acetic Acid)Purification of derivatives[9]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation for Citrinin Production

This protocol is adapted from methodologies for high-yield citrinin production.

Materials:

  • A pure culture of a citrinin-producing fungal strain (e.g., Penicillium citrinum).

  • Yeast Extract Sucrose (YES) broth: 20 g/L yeast extract, 150 g/L sucrose.

  • Sterile Erlenmeyer flasks (2 L).

  • Shaking incubator.

Procedure:

  • Prepare the YES broth and sterilize by autoclaving.

  • Inoculate the sterile broth with spores or a mycelial suspension of the selected fungal strain.

  • Incubate the flasks at 25-30°C for 14-21 days in a shaking incubator at 150 rpm.

  • Monitor the culture for the characteristic yellow pigmentation, which indicates citrinin production.

Protocol 2: Extraction of Crude Citrinin from Fungal Culture

Materials:

  • Fungal culture from Protocol 1.

  • Ethyl acetate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • After the incubation period, acidify the culture broth to a pH of 3.0 with HCl.

  • Transfer the acidified broth to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the organic extracts.

  • Concentrate the combined ethyl acetate extracts to dryness using a rotary evaporator at 40-50°C. The resulting residue is the crude citrinin extract.

Protocol 3: Purification of Citrinin using Column Chromatography

Materials:

  • Crude citrinin extract.

  • Silica gel (for column chromatography).

  • Glass chromatography column.

  • Solvents: Chloroform and Methanol.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

  • Dissolve the crude citrinin extract in a minimal amount of chloroform.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the fractions for the presence of citrinin using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:formic acid (6:4:0.5). Citrinin will appear as a fluorescent yellow spot under UV light (365 nm).[6]

  • Combine the fractions containing pure citrinin.

  • Evaporate the solvent from the combined fractions to obtain purified citrinin.

Visualizations

Biosynthetic Pathway of Citrinin

The biosynthesis of citrinin is a multi-step process involving a polyketide synthase and several tailoring enzymes. The pathway starts from acetyl-CoA and malonyl-CoA.[10]

Citrinin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pentaketide Unreduced Trimethylated Pentaketide acetyl_coa->pentaketide CitS keto_aldehyde Keto-aldehyde pentaketide->keto_aldehyde CitA alcohol Alcohol Intermediate keto_aldehyde->alcohol CitB aldehyde Aldehyde Intermediate alcohol->aldehyde CitC carboxylic_acid Carboxylic Acid Intermediate aldehyde->carboxylic_acid CitD citrinin Citrinin carboxylic_acid->citrinin CitE citS CitS (nrPKS) citA CitA (Hydrolase) citB CitB (Oxygenase) citC CitC (Oxidoreductase) citD CitD (Dehydrogenase) citE CitE (Dehydrogenase)

Caption: Simplified biosynthetic pathway of Citrinin.

Signaling Pathway of Citrinin-Induced Apoptosis

Citrinin is known to induce apoptosis through a mitochondria-dependent pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases.[11]

Citrinin_Apoptosis_Pathway citrinin Citrinin ros Increased ROS Production citrinin->ros ras_erk Inhibition of Ras/ERK Pathway citrinin->ras_erk jnk JNK Activation citrinin->jnk mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondria->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ras_erk->apoptosis Inhibits jnk->apoptosis

Caption: Citrinin-induced apoptotic signaling pathway.

References

Application Notes & Protocols for the Analytical Detection of Penispidin A (Penialidin A)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penispidin A, identified in chemical databases as Penialidin A, is a polyketide belonging to the chromone class of compounds. Isolated from endophytic fungi such as Penicillium sp., Penialidin A has demonstrated notable antibacterial activities. Accurate and sensitive detection methods are crucial for its further investigation in preclinical and clinical research, including pharmacokinetic studies, formulation development, and quality control.

While specific, validated analytical methods for this compound are not extensively documented in peer-reviewed literature, its chemical nature as a chromone allows for the adaptation of established analytical techniques. This document provides a detailed protocol for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, based on common methods for chromone analysis.

I. Physicochemical Properties of this compound (Penialidin A)

A summary of the key physicochemical properties is essential for method development.

PropertyValueSource
IUPAC Name (3R)-3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-6-carboxylic acidPubChem
Molecular Formula C₁₄H₁₂O₈PubChem
Molecular Weight 308.24 g/mol PubChem
Chemical Class Chromone, Polyketide

II. Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of chromones from complex mixtures. For higher sensitivity and selectivity, especially in biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative parameters that could be achieved for a validated LC-MS/MS method for this compound, based on typical performance for similar analytes.

ParameterValue
Retention Time (RT) 3.5 ± 0.2 min
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%
Matrix Effect Minimal

III. Experimental Protocols

A. Protocol for Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from a liquid culture of Penicillium sp..

Materials:

  • Liquid culture of Penicillium sp.

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the fungal liquid culture at 4000 rpm for 15 minutes to separate the mycelia from the broth.

  • Combine the supernatant (broth) with an equal volume of ethyl acetate in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

G cluster_0 Sample Preparation Workflow culture Fungal Liquid Culture centrifuge Centrifugation (4000 rpm, 15 min) culture->centrifuge separate Separate Mycelia and Supernatant centrifuge->separate extract Liquid-Liquid Extraction (Ethyl Acetate) separate->extract pool Pool Organic Layers extract->pool dry Dry with Na₂SO₄ pool->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Syringe Filter (0.22 µm) reconstitute->filter hplc HPLC Vial for Analysis filter->hplc

Caption: Workflow for the extraction of this compound from fungal culture.

B. Protocol for HPLC-UV Analysis

This protocol is suitable for the quantification of this compound in purified extracts or formulations where concentrations are expected to be relatively high.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 320 nm (or scan with PDA to determine optimal wavelength).

Procedure:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate.

  • Inject the calibration standards, followed by the prepared samples.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

C. Protocol for LC-MS/MS Analysis

This protocol is recommended for the sensitive and selective quantification of this compound in complex biological matrices like plasma or tissue homogenates.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A shorter, faster gradient than for HPLC-UV would typically be used.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

  • Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound (m/z 309.06 or 307.05).

  • Product Ions (Q3): To be determined by infusion of a standard and performing a product ion scan. Multiple Reaction Monitoring (MRM) transitions will be selected for quantification and qualification.

  • Collision Energy (CE) and other MS parameters: To be optimized for maximum signal intensity.

Procedure:

  • Optimize the MS parameters by infusing a standard solution of this compound.

  • Develop an MRM method with at least two transitions for the analyte.

  • Prepare calibration standards and quality control (QC) samples in the relevant biological matrix.

  • Perform sample preparation (e.g., protein precipitation or solid-phase extraction) for the plasma/tissue samples.

  • Analyze the samples using the developed LC-MS/MS method.

  • Quantify this compound using the calibration curve, which should be prepared using the same matrix.

G cluster_1 LC-MS/MS Analysis Workflow sample Prepared Sample lc UHPLC Separation (C18 Column) sample->lc esi Electrospray Ionization (ESI) lc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data G cluster_2 Bacterial Cell Wall Synthesis Pathway (Simplified) precursors Cytoplasmic Precursors (e.g., UDP-NAG, UDP-NAM) lipid_carrier Lipid Carrier Translocation precursors->lipid_carrier transglycosylation Transglycosylation (Peptidoglycan Polymerization) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Cell Wall transpeptidation->cell_wall penispidin This compound (Hypothetical Target) penispidin->transpeptidation Inhibition

Application Notes and Protocols for In Vitro Evaluation of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penispidin A is a novel secondary metabolite isolated from a fungal source. As with many fungal secondary metabolites, it holds potential for various biological activities that could be harnessed for therapeutic purposes.[1][2] This document outlines a series of detailed in vitro experimental protocols to assess the cytotoxic and anti-inflammatory properties of this compound. The following protocols provide a robust framework for the initial screening and characterization of this compound.

Cytotoxicity Assessment

A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. This helps to identify a therapeutic window and understand its potential as a cytotoxic agent, for instance in cancer research.[3][4] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.[3][4]

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.8
HeLaCervical Cancer18.2
MCF-7Breast Cancer32.5
HepG2Liver Cancer45.1
PBMCNormal Cells> 100
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to determine the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Normal human peripheral blood mononuclear cells (PBMCs)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in T-75 flasks.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualization: Cytotoxicity Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 I->J

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity Assessment

Many fungal metabolites exhibit anti-inflammatory properties.[5][6] A common in vitro model to screen for anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) and measure the inhibition of nitric oxide (NO) production.[7][8]

Data Presentation: Inhibition of NO Production

The following table presents hypothetical data on the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

TreatmentConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
Control-5.2100
LPS (1 µg/mL)-10098.5
LPS + this compound185.399.1
LPS + this compound562.197.8
LPS + this compound1035.896.4
LPS + this compound2515.295.2
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes how to measure the inhibitory effect of this compound on NO production in macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free DMEM.

    • Remove the medium and pre-treat the cells with 100 µL of the this compound dilutions for 1 hour. Include a vehicle control.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/violet color will develop.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Cell Viability Check (MTT Assay):

    • Perform an MTT assay on the remaining cells in the original plate (as described in section 1.2) to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Express the results as a percentage of the NO production in the LPS-stimulated control group.

Visualization: Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action for this compound in inhibiting the LPS-induced inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IKB IκB IKK->IKB inhibits NFkB NF-κB IKK->NFkB activates IKB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO PenispidinA This compound PenispidinA->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Further Mechanistic Studies

To delve deeper into the mechanism of action of this compound, further experiments can be designed based on the initial findings.

Apoptosis vs. Necrosis

If this compound shows significant cytotoxicity, it is crucial to determine the mode of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the involvement of apoptosis.

Elucidating the Anti-inflammatory Mechanism

If this compound demonstrates anti-inflammatory effects, the underlying molecular targets can be investigated.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, JNK, ERK).

  • ELISA: Quantify the production of other pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • qRT-PCR: Measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.

Visualization: Experimental Logic for Mechanistic Studies

G cluster_cytotoxicity If Cytotoxic cluster_antiinflammatory If Anti-inflammatory Start Initial Screening: Pensipidin A Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess) Start->AntiInflammatory ApoptosisAssay Annexin V/PI Staining Cytotoxicity->ApoptosisAssay WesternBlot Western Blot (NF-κB, MAPK) AntiInflammatory->WesternBlot CaspaseAssay Caspase Activity Assay ApoptosisAssay->CaspaseAssay ELISA ELISA (TNF-α, IL-6) WesternBlot->ELISA qRT_PCR qRT-PCR (iNOS, COX-2) ELISA->qRT_PCR

Caption: Logical workflow for subsequent mechanistic studies of this compound.

This document provides a comprehensive set of protocols and a strategic framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The presented workflows and data tables serve as a template for rigorous and reproducible scientific investigation.

References

Application Notes and Protocols for Cell-Based Assaying of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penispidin A is a novel cyclic depsipeptide with potential therapeutic applications. As with any new chemical entity, a thorough characterization of its biological activity is crucial for further development. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic and anti-inflammatory effects of this compound. The following protocols are foundational for determining the compound's potency, mechanism of action, and potential for further drug development.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes and provide a framework for presenting experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
HEK293Human Embryonic Kidney> 100
JurkatHuman T lymphocyte15.2
A549Human Lung Carcinoma22.5
RAW 264.7Mouse Macrophage18.9
HepG2Human Liver Carcinoma45.7

Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Production by this compound in RAW 264.7 Macrophages

This compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0.112.38.5
145.838.2
1088.982.1
2595.291.4
IC50 (µM) 1.2 1.8

Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound in HEK293 Cells

This compound (µM)NF-κB Inhibition (%)
0.15.6
135.1
1078.4
2592.3
IC50 (µM) 2.5

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is a measure of cell viability.[1][2]

Materials:

  • This compound

  • Target cell lines (e.g., HEK293, Jurkat, A549, RAW 264.7, HepG2)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) and stabilize.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and remove the supernatant.[3]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[3]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions add_compound Add compound to cells incubate_24h->add_compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance read_absorbance->end start->seed_cells

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Measurement of Cytokine Production (ELISA)

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[4][5][6]

Materials:

  • This compound

  • RAW 264.7 cells

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well tissue culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 10% FBS in PBS)[4]

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)[4]

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulation:

    • Stimulate the cells by adding 10 µL of LPS to a final concentration of 100 ng/mL.

    • Include an unstimulated control group (cells treated with vehicle but not LPS).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.[4]

  • ELISA Procedure (as per manufacturer's instructions):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[4][5]

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate.

    • Add 100 µL of standards and diluted culture supernatants to the wells and incubate for 2 hours at room temperature.[4]

    • Wash the plate.

    • Add the detection antibody and incubate for 1 hour at room temperature.[7]

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[4]

    • Stop the reaction by adding the stop solution.[4]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage of inhibition as: (1 - (Cytokine level in treated sample / Cytokine level in LPS-stimulated vehicle control)) x 100.

    • Determine the IC50 value for the inhibition of each cytokine.

ELISA_Workflow cluster_cell_prep Day 1: Cell Preparation cluster_treatment_stim Day 2: Treatment & Stimulation cluster_elisa Day 3: ELISA seed_cells Seed RAW 264.7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant elisa_steps Perform ELISA collect_supernatant->elisa_steps read_absorbance Read absorbance at 450 nm elisa_steps->read_absorbance read_absorbance->end start->seed_cells

Caption: Workflow for ELISA-based cytokine measurement.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. A luciferase reporter gene is placed under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound results in decreased luciferase expression and a lower luminescent signal.[8][9]

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • This compound

  • Complete culture medium (DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • 96-well opaque, flat-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer with injectors

Protocol:

  • Cell Seeding:

    • Seed the transfected HEK293 cells in a 96-well opaque plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

    • Incubate for 6-8 hours at 37°C and 5% CO₂.[8][10]

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]

  • Luciferase Assay:

    • Program the luminometer to inject the firefly luciferase substrate and measure the luminescence, followed by the injection of the Renilla luciferase substrate (Stop & Glo® reagent) and a second measurement.[11][12]

    • Transfer the cell lysate to a white opaque 96-well assay plate if necessary.

    • Add the firefly luciferase reagent to each well and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Normalized Activity = Firefly Luminescence / Renilla Luminescence.

    • Calculate the percentage of NF-κB inhibition as: (1 - (Normalized activity in treated sample / Normalized activity in TNF-α-stimulated vehicle control)) x 100.

    • Determine the IC50 value for NF-κB inhibition.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression transcribes TNFa TNF-α TNFa->TNFR Penispidin_A This compound Penispidin_A->IKK inhibits

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Target Identification of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Target Identification

The identification of the molecular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology.[1][2] It provides insights into the compound's mechanism of action, potential therapeutic applications, and possible off-target effects.[3][4] Two powerful and widely used strategies for target identification are affinity-based proteomics and activity-based protein profiling (ABPP).[3][5][6]

  • Affinity-Based Proteomics: This approach utilizes a modified version of the bioactive compound (a "bait") to capture its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[3][5] The bait is typically immobilized on a solid support (e.g., beads) to facilitate the separation of the bait-prey complexes from non-binding proteins.[5]

  • Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that react covalently with a specific class of enzymes in an activity-dependent manner.[3] A more recent adaptation for non-covalent binders involves creating a "clickable" version of the bioactive compound, which can be used to label its target proteins in a complex mixture.[7][8][9] Subsequent "click" reaction with a reporter tag allows for the visualization and identification of the labeled proteins.[7][8][9]

Affinity-Based Target Identification Workflow

This protocol outlines a general workflow for identifying the protein targets of a novel natural product using affinity chromatography coupled with mass spectrometry.[10][11][12]

Experimental Protocol: Affinity-Based Target Identification

1. Synthesis of Affinity Probe:

  • Objective: To chemically modify the natural product by introducing a linker and a reactive handle for immobilization, while preserving its biological activity.

  • Procedure:

    • Identify a non-essential functional group on the natural product for modification.

    • Synthesize a derivative with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne/azide for click chemistry-based immobilization).

    • Confirm the structure and purity of the synthesized probe by NMR and mass spectrometry.

    • Validate that the biological activity of the probe is comparable to the parent natural product.

2. Immobilization of Affinity Probe:

  • Objective: To covalently attach the affinity probe to a solid support.[10]

  • Procedure:

    • Activate a solid support matrix (e.g., NHS-activated agarose beads).[13]

    • Incubate the activated beads with the synthesized affinity probe under appropriate buffer conditions to allow for covalent coupling.

    • Block any remaining reactive sites on the beads to prevent non-specific protein binding.

    • Wash the beads extensively to remove any non-covalently bound probe.

3. Affinity Chromatography/Pull-down Assay:

  • Objective: To isolate target proteins from a cell lysate.[10][12]

  • Procedure:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the probe-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but lack the affinity probe.

    • For competitive elution, a third group can be included where the lysate is pre-incubated with an excess of the free, unmodified natural product before adding the probe-immobilized beads.

    • Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding an excess of the free natural product to competitively displace the bound proteins.

4. Protein Identification by Mass Spectrometry:

  • Objective: To identify the proteins eluted from the affinity matrix.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein database.

Hypothetical Data Presentation

The results of the mass spectrometry analysis can be summarized in a table to highlight potential target proteins.

Protein IDGene NameSpectral Counts (Probe)Spectral Counts (Control)Enrichment Fold
P12345TGT1150530.0
Q67890TGT285242.5
A1B2C3NSB11081.25
D4E5F6NSB2541.25

TGT: Target Protein; NSB: Non-specific Binding Protein

Workflow Diagram

Affinity_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis NP Natural Product Probe Synthesized Affinity Probe NP->Probe Chemical Synthesis Beads Immobilized Probe on Beads Probe->Beads Immobilization Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS Data Data Analysis & Target Identification MS->Data

Affinity-Based Target ID Workflow

Activity-Based Protein Profiling (ABPP) with Click Chemistry

This protocol describes a target identification strategy using a "clickable" probe of the natural product, which is particularly useful for identifying covalent or high-affinity non-covalent interactions in a cellular context.[7][8][14]

Experimental Protocol: ABPP with Click Chemistry

1. Synthesis of a "Clickable" Probe:

  • Objective: To synthesize a version of the natural product containing a bioorthogonal handle (an alkyne or azide group) that does not interfere with its biological activity.[7][8]

  • Procedure:

    • Introduce a terminal alkyne or an azide group at a suitable position on the natural product scaffold.

    • Verify the structure and purity of the probe.

    • Confirm that the probe retains its biological activity.

2. Labeling of Proteome:

  • Objective: To allow the clickable probe to bind to its target proteins within a complex proteome.

  • Procedure:

    • Treat live cells or cell lysates with the clickable probe for a defined period.

    • Include appropriate controls, such as vehicle-treated cells or competition experiments with the parent natural product.

    • Lyse the cells (if labeled live) and prepare the proteome for the click reaction.

3. Click Chemistry Reaction:

  • Objective: To attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the probe-labeled proteins.[7][15]

  • Procedure:

    • To the labeled proteome, add the reporter tag containing the complementary bioorthogonal group (e.g., azide-biotin if the probe has an alkyne).

    • Add the copper(I) catalyst (e.g., CuSO₄ and a reducing agent) to initiate the click reaction.

    • Allow the reaction to proceed to completion.

4. Enrichment and Identification of Labeled Proteins:

  • Objective: To isolate and identify the proteins that were labeled by the probe.

  • Procedure:

    • If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads to remove non-biotinylated proteins.

    • Elute the enriched proteins.

    • Identify the proteins by LC-MS/MS as described in the affinity-based protocol.

Hypothetical Data Presentation

Quantitative proteomics (e.g., using SILAC or iTRAQ) can provide relative quantification of enriched proteins between the probe-treated and control samples.

Protein IDGene NameLog2 (Fold Change)p-value
P12345TGT15.80.001
Q67890TGT24.20.005
R54321TGT33.90.01
S98765NSB10.50.85

Workflow Diagram

ABPP_Workflow cluster_label Labeling cluster_click Click Reaction cluster_analysis Analysis Probe Clickable Probe Labeled_Proteome Labeled Proteome Probe->Labeled_Proteome Lysate Cell Lysate / Live Cells Lysate->Labeled_Proteome Clicked_Proteome Clicked Proteome Labeled_Proteome->Clicked_Proteome Reporter Reporter Tag (e.g., Biotin-Azide) Reporter->Clicked_Proteome Cu(I) catalyst Enrichment Streptavidin Enrichment Clicked_Proteome->Enrichment MS LC-MS/MS Enrichment->MS Data Data Analysis & Target ID MS->Data

ABPP with Click Chemistry Workflow

Elucidation of a Hypothetical Signaling Pathway

Once a primary target is identified and validated, further studies are required to understand its role in the observed biological effects of the natural product. This involves mapping the signaling pathway downstream of the target.

Hypothetical Signaling Pathway

Let's hypothesize that "Penispidin A" is found to be an inhibitor of a specific kinase, "Kinase X".

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway NP This compound Target Kinase X NP->Target Inhibition pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylation Substrate Substrate Protein pTF Active Transcription Factor pSubstrate->pTF Activation TF Transcription Factor Response Cellular Response (e.g., Apoptosis) pTF->Response Gene Expression

Hypothetical Signaling Pathway

This diagram illustrates that by inhibiting Kinase X, "this compound" prevents the phosphorylation of a substrate protein, which in turn blocks the activation of a downstream transcription factor, ultimately leading to a specific cellular response like apoptosis. This model provides a testable hypothesis for further experimental validation.

References

Commercial Access and Research Applications of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penispidin A is a novel aromatic sesquiterpenoid, first isolated from the endophytic fungus Penicillium virgatum. It is distinguished as the first example of a dunniane-type aromatic sesquiterpenoid, featuring a unique 4/6/6 tricyclic system.[1] Initial biological screening has identified this compound as a potent inhibitor of hepatic lipid accumulation, suggesting its potential as a lead compound for the research and development of therapeutics targeting metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This document provides an overview of commercial suppliers, key experimental data, and detailed protocols for the investigation of this compound in a research setting.

Commercial Suppliers

This compound is available as a research chemical from a limited number of specialized suppliers. Due to its novelty and complex structure, it is typically sold in small quantities for research purposes.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-N10063>98%1 mg, 5 mg
TargetMolT81521Not specifiedNot specified
AmbeedNot specifiedNot specified
InvivoChemNot specifiedNot specified

Biological Activity and Data

The primary reported biological activity of this compound is the inhibition of lipid accumulation in human liver cancer (HepG2) cells. This activity was determined in an in vitro model of hepatic steatosis induced by oleic acid.

CompoundBioassayCell LineKey ParameterResultReference
This compoundInhibition of Oleic Acid-Induced Lipid AccumulationHepG2% Inhibition41.2% at 20 µM[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the investigation of this compound's effect on hepatic lipid accumulation.

Protocol 1: Induction of Hepatic Steatosis and Treatment with this compound

This protocol describes the in vitro induction of lipid accumulation in HepG2 cells, a common model for studying non-alcoholic fatty liver disease.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic Acid (OA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Oleic Acid-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C. Prepare a 10% (w/v) BSA solution in sterile water. To prepare the 5 mM OA-BSA complex, add the 10 mM OA stock solution dropwise to the 10% BSA solution with constant stirring, and then dilute with culture medium to the final desired concentration.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Induction of Steatosis and Treatment:

    • After 24 hours, replace the medium with DMEM containing 1% FBS and 0.5 mM OA-BSA complex to induce lipid accumulation.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a vehicle control group (0.1% DMSO in OA-BSA medium) and a normal control group (medium without OA-BSA and this compound).

  • Incubation: Incubate the cells for 24 hours.

  • Proceed to Analysis: After the incubation period, proceed with Oil Red O staining to visualize lipid droplets and/or a triglyceride quantification assay.

Protocol 2: Oil Red O Staining for Visualization of Lipid Droplets

This protocol allows for the qualitative and semi-quantitative assessment of intracellular lipid accumulation.

Materials:

  • Cells treated as in Protocol 1

  • PBS

  • 10% Formalin solution

  • 60% Isopropanol

  • Oil Red O staining solution (0.5% w/v in isopropanol, diluted 3:2 with water and filtered)

  • Hematoxylin solution (for counterstaining nuclei)

  • Microscope

Procedure:

  • Fixation: Gently wash the cells twice with PBS and then fix with 10% formalin for 1 hour at room temperature.

  • Washing: Wash the cells three times with distilled water.

  • Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes.

  • Staining: Remove the isopropanol and add the filtered Oil Red O working solution. Incubate for 20 minutes at room temperature.

  • Washing: Wash the cells four times with distilled water.

  • Counterstaining (Optional): Incubate the cells with hematoxylin solution for 1 minute to stain the nuclei.

  • Final Wash: Wash the cells with distilled water.

  • Imaging: Add PBS to the wells and visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.

Protocol 3: Quantification of Intracellular Triglycerides

This protocol provides a quantitative measure of the total triglyceride content within the cells.

Materials:

  • Cells treated as in Protocol 1

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Triglyceride Quantification Kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer. Incubate on ice for 10 minutes.

  • Homogenization: Scrape the cells and collect the lysate. Homogenize the lysate by sonication or repeated pipetting.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant and measure the triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Normalization: Measure the total protein concentration of the lysate (e.g., using a BCA assay) and normalize the triglyceride content to the total protein content.

Visualizations

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Induction & Treatment cluster_analysis Analysis cluster_results Results HepG2 HepG2 Cell Culture Seeding Seed cells in 96-well plate HepG2->Seeding OA_induction Induce steatosis with Oleic Acid (0.5 mM) Seeding->OA_induction PenispidinA_treatment Treat with this compound (5, 10, 20 µM) OA_induction->PenispidinA_treatment ORO_staining Oil Red O Staining PenispidinA_treatment->ORO_staining TG_quant Triglyceride Quantification PenispidinA_treatment->TG_quant Microscopy Microscopy ORO_staining->Microscopy Plate_reader Plate Reader TG_quant->Plate_reader Lipid_droplet Lipid Droplet Visualization Microscopy->Lipid_droplet TG_levels Triglyceride Levels Plate_reader->TG_levels signaling_pathway cluster_inputs External Stimuli cluster_outputs Metabolic Outcomes Insulin Insulin PI3K_AKT PI3K/AKT Pathway Insulin->PI3K_AKT activates FattyAcids Free Fatty Acids PPARa PPARα FattyAcids->PPARa activates SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates AMPK AMPK Pathway AMPK->SREBP1c inhibits FAO Fatty Acid Oxidation AMPK->FAO activates Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) SREBP1c->Lipogenesis promotes PPARa->FAO promotes Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation FAO->Lipid_Accumulation reduces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Penispidin A, with a focus on improving reaction yields. The information is based on established synthetic routes and common challenges encountered in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

The most recently reported gram-scale total synthesis of (±)-Penispidin A involves a 7-step reaction sequence. The key steps include a bromination, a Suzuki-Miyaura coupling, a Friedel-Crafts acylation, a Directed Ortho Metalation (DoM) with subsequent formylation, a Pinnick oxidation, a reductive amination, and a final deprotection step.

Q2: I am observing low yields in the Suzuki-Miyaura coupling step. What are the potential causes?

Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inefficient catalyst activity, poor quality of the boronic acid or aryl halide, or suboptimal reaction conditions. Ensure your palladium catalyst is not deactivated and that the base is appropriately chosen and anhydrous. The quality of the boronic acid is also critical; consider using freshly opened or purified material.

Q3: The Friedel-Crafts acylation is giving me a mixture of products. How can I improve the regioselectivity?

Friedel-Crafts acylations are sensitive to the directing effects of substituents on the aromatic ring. To improve regioselectivity, ensure the reaction is run at the recommended temperature, as higher temperatures can lead to product isomerization or undesired side reactions. The choice of Lewis acid and solvent can also significantly influence the outcome.

Q4: My Directed Ortho Metalation (DoM) step is not proceeding to completion. What should I check?

Incomplete DoM reactions are often due to issues with the organolithium reagent or the presence of electrophilic quenchers. Ensure your organolithium reagent (e.g., n-BuLi) is properly titrated and fresh. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the highly reactive lithiated intermediate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Step 2: Suzuki-Miyaura Coupling 1. Deactivated palladium catalyst.2. Poor quality of boronic acid.3. Inappropriate base or solvent.1. Use a fresh batch of palladium catalyst or consider a pre-catalyst.2. Use freshly opened boronic acid or recrystallize it before use.3. Ensure the base is anhydrous and the solvent is appropriately degassed.
Formation of multiple products in Step 3: Friedel-Crafts Acylation 1. Reaction temperature is too high.2. Incorrect stoichiometry of Lewis acid.1. Maintain the reaction at the recommended low temperature to favor the desired regioisomer.2. Optimize the molar equivalents of the Lewis acid to promote selective acylation.
Incomplete reaction in Step 4: Directed Ortho Metalation (DoM) and Formylation 1. Inactive organolithium reagent.2. Presence of moisture or oxygen.1. Titrate the organolithium reagent before use to determine its exact molarity.2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Low conversion in Step 6: Reductive Amination 1. Inefficient reducing agent.2. Imine formation is not favored.1. Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride).2. Ensure the reaction pH is optimal for imine formation (typically weakly acidic).
Incomplete deprotection in Step 7 1. Deprotecting agent is not active.2. Insufficient reaction time.1. Use a fresh batch of the deprotecting reagent.2. Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the 7-step synthesis of (±)-Penispidin A and a logical approach to troubleshooting low yield issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic A Step 1: Bromination B Step 2: Suzuki-Miyaura Coupling A->B C Step 3: Friedel-Crafts Acylation B->C D Step 4: DoM & Formylation C->D E Step 5: Pinnick Oxidation D->E F Step 6: Reductive Amination E->F G Step 7: Deprotection F->G H (±)-Penispidin A G->H I Low Overall Yield J Analyze Yield of Each Step I->J K Identify Low-Yielding Step(s) J->K L Check Purity of Starting Materials K->L If starting material is impure M Verify Reagent Activity K->M If reagents are suspect N Optimize Reaction Conditions (Temp, Time, Stoichiometry) K->N If conditions are suboptimal O Improve Purification Method K->O If purification is lossy P Re-run Optimized Step L->P M->P N->P O->P G cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions A Low Reaction Yield B Starting Material Purity A->B C Reagent Quality/ Activity A->C D Reaction Conditions A->D E Workup & Purification A->E F Purify Starting Materials B->F G Use Fresh/ Titrated Reagents C->G H Optimize Temp, Time, Concentration D->H I Modify Extraction/ Chromatography E->I

Technical Support Center: Optimizing Penispidin A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the dosage of Penispidin A for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

There is no single established starting dose. The optimal dose will depend on the animal model, tumor type, and administration route. A crucial first step is to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[1][2] It is recommended to begin with a pilot study using a wide range of doses based on any available in vitro data (e.g., IC50) and general practices for novel compounds.[3]

For initial studies, consider a range such as 1, 5, 10, 25, and 50 mg/kg and observe the animals closely for signs of toxicity.[1]

Q2: How should I prepare a this compound solution for in vivo administration?

This compound is a hydrophobic compound with low solubility in aqueous solutions. A common method for preparing such compounds for intraperitoneal (i.p.) or intravenous (i.v.) injection involves using a co-solvent system.[1]

Recommended Vehicle Formulation: A widely used vehicle for poorly soluble compounds consists of a mixture of DMSO, a surfactant like Tween® 80, and saline.[1] The final concentration of DMSO should be kept as low as possible (ideally under 10%) to minimize vehicle-related toxicity.[1]

Example Formulation Data for this compound: The following table provides solubility data from internal studies to guide your formulation development.

Vehicle Composition (v/v/v)This compound SolubilityObservations
100% Saline< 0.1 mg/mLInsoluble
5% DMSO / 95% Saline~0.5 mg/mLPrecipitation observed
10% DMSO / 10% Tween® 80 / 80% SalineUp to 5 mg/mLClear solution
10% DMSO / 15% Kolliphor® EL / 75% SalineUp to 7.5 mg/mLClear solution

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation of this compound in dosing solution. Poor solubility in the chosen vehicle.1. Increase the percentage of the co-solvent (DMSO) or surfactant (Tween® 80). 2. Prepare fresh solutions immediately before dosing. 3. Gently warm the solution during preparation.[1]
Inconsistent or no therapeutic effect observed. 1. Inadequate Dosage: The dose may be too low to reach an effective concentration at the target site. 2. Improper Administration: For i.p. injections, the compound may have been injected into the gut or subcutaneous space. 3. Compound Degradation: this compound may be unstable in the formulation.1. Perform a dose-response study to find the optimal effective dose.[4][5] 2. Ensure proper injection technique. 3. Store the compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment.[1]
Adverse effects or toxicity in animals (e.g., weight loss, lethargy). 1. High Dose: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The solvent mixture (e.g., high concentration of DMSO) may be causing toxicity.1. Conduct a formal MTD study to identify a safer dose.[1][2] 2. Reduce the concentration of organic solvents in your vehicle. 3. Crucially, always include a vehicle-only control group to assess the toxicity of the vehicle alone.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution (5 mg/mL)

This protocol provides a method for preparing a 5 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add pure DMSO to dissolve the this compound completely. For a final volume of 1 mL, start with 100 µL of DMSO. Vortex until the solid is fully dissolved.

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the surfactant and saline. For a final formulation of 10% DMSO, 10% Tween® 80, and 80% saline, mix 100 µL of Tween® 80 with 800 µL of sterile saline.[1]

  • Combine: Slowly add the dissolved this compound in DMSO (from step 2) to the vehicle (from step 3) while continuously vortexing to prevent precipitation.[1]

  • Final Check: The final solution should be clear and free of any visible precipitate.

  • Sterile Filtration: If required for the administration route (e.g., i.v.), filter the final solution through a 0.22 µm sterile filter.[1]

  • Control Group: Prepare a vehicle-only solution for the control group using the same procedure but without adding this compound.

Protocol 2: Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2]

  • Animal Groups: Use small groups of mice (e.g., n=3-5 per dose group).[1]

  • Dose Selection: Select a range of doses based on preliminary data. For this compound, a suggested starting range is 1, 5, 10, 25, 50, and 100 mg/kg.[1]

  • Administration: Administer a single i.p. injection of each dose to the respective group. Include a vehicle-only control group.

  • Monitoring: Observe animals closely for the first few hours post-injection and then daily for 14 days.[2] Record:

    • Body weight (daily or every other day).

    • Clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Mortality.

  • MTD Definition: The MTD is often defined as the highest dose that does not result in animal death or more than a 15-20% loss in body weight.[2]

Hypothetical MTD Study Results for this compound:

Dose Group (mg/kg)MortalityMax. Mean Body Weight LossClinical Signs
Vehicle Control0/51%None
100/52%None
250/55%None
500/512%Mild, transient lethargy
1002/525%Severe lethargy, ruffled fur
Conclusion: The MTD for a single i.p. dose is estimated to be 50 mg/kg.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow for determining the optimal in vivo dosage of this compound, from initial preparation to efficacy studies.

G cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety & Tolerability cluster_efficacy Phase 3: Efficacy prep Formulation Development (Solubility Testing) solution Prepare Dosing Solution & Vehicle Control prep->solution mtd Maximum Tolerated Dose (MTD) Study solution->mtd pk Pharmacokinetic (PK) Study mtd->pk Determine dose range dose_response Dose-Response Study pk->dose_response efficacy Long-term Efficacy Study dose_response->efficacy Select optimal dose

Caption: Workflow for In Vivo Dose Optimization.

Proposed Signaling Pathway

This compound is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PenispidinA This compound PenispidinA->PI3K

Caption: Proposed Mechanism of Action for this compound.

References

Technical Support Center: Penispidin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "Penispidin A" have not yielded specific information on a compound with this name in publicly available scientific literature. It is possible that "this compound" is a very new or internal compound designation, a misspelling of a different compound (e.g., a compound isolated from Penicillium species), or a synonym not yet widely indexed.

The following troubleshooting guide and FAQs are based on common pitfalls encountered in experiments with natural products, particularly those with potential cytotoxic or signaling-modulating activities, which may be relevant to your work with this compound. Should you have a corrected or alternative name for the compound, we can provide a more targeted and specific technical support resource.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have precipitated. What should I do?

A1: Precipitate formation in stock solutions is a common issue with hydrophobic natural products. Here are several troubleshooting steps:

  • Solvent Choice: Ensure you are using the recommended solvent for this compound. If the solvent is unknown, start with DMSO for polar compounds or ethanol/methanol for less polar ones. For highly nonpolar compounds, solvents like acetone or ethyl acetate might be necessary for initial solubilization, followed by dilution in a more biologically compatible solvent.

  • Concentration: The concentration of your stock solution may be too high for the chosen solvent. Try preparing a more dilute stock solution.

  • Temperature: Some compounds are less soluble at lower temperatures. Gentle warming of the solution in a water bath (e.g., to 37°C) may help redissolve the precipitate. Always check for temperature sensitivity of the compound before heating.

  • Sonication: Brief sonication can help to break up aggregates and redissolve the compound.

  • Filtration: If the precipitate does not redissolve, it may be due to degradation or impurities. In this case, it is advisable to filter the solution through a 0.22 µm syringe filter before use to remove any particulate matter. However, this may alter the effective concentration.

Q2: I am observing high variability in my cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes?

A2: High variability in cell viability assays can stem from several factors related to both the compound and the experimental setup.

  • Compound Stability: this compound may be unstable in your culture medium. Some compounds can degrade or be metabolized by cells over the incubation period. Consider reducing the incubation time or performing a time-course experiment to assess stability.

  • Incomplete Solubilization: Even if not visible, microscopic precipitation in the final culture medium can lead to inconsistent dosing in different wells. Ensure thorough mixing and vortexing of the final dilution before adding it to the cells.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before seeding and that your seeding density is appropriate for the duration of the assay.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.

Q3: this compound is supposed to modulate a specific signaling pathway, but I am not seeing the expected downstream effects in my Western blot analysis. What could be wrong?

A3: This is a common challenge in signaling pathway studies. The discrepancy could be due to several experimental variables.

  • Kinetics of Activation/Inhibition: The effect of this compound on the signaling pathway may be transient. You might be missing the optimal time point for observing the change. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr) to identify the peak of activity.

  • Dose-Response: The concentration of this compound you are using might be suboptimal. A full dose-response curve is essential to determine the optimal concentration for pathway modulation without inducing excessive cytotoxicity.

  • Cell-Type Specificity: The signaling effects of a compound can be highly cell-type specific. The pathway you are investigating may not be active or responsive to this compound in the cell line you are using.

  • Antibody Quality: Ensure your primary and secondary antibodies are validated for the target protein and are used at the recommended dilution. Run appropriate positive and negative controls.

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity
Symptom Potential Cause Suggested Solution
High IC50 variability between experimentsCompound degradationPrepare fresh stock solutions frequently. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
Inconsistent final solvent concentrationEnsure the final concentration of the vehicle (e.g., DMSO) is the same across all wells and is at a level non-toxic to the cells (typically <0.5%).
Cell passage numberUse cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Loss of activity over timeInstability in aqueous solutionAssess the stability of this compound in your culture medium over time using analytical methods like HPLC if possible.
Guide 2: Unexpected Cytotoxicity
Symptom Potential Cause Suggested Solution
High cytotoxicity at low concentrationsOff-target effectsScreen for common off-target liabilities. Consider using a counterscreen with a different cell line to assess specificity.
Solvent toxicityRun a vehicle control with the highest concentration of solvent used in your experiment to ensure it is not causing the observed cytotoxicity.
Cell morphology changes unrelated to expected mechanismInduction of cellular stress pathwaysInvestigate markers of cellular stress, such as oxidative stress (ROS production) or endoplasmic reticulum (ER) stress.

Experimental Protocols

As no specific experimental data for "this compound" is available, the following are generalized protocols that can be adapted.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh a known amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the powder and vortex thoroughly until completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (e.g., 0.5%).

Protocol 2: General Western Blotting Workflow for Signaling Pathway Analysis

Caption: A generalized workflow for Western blot analysis.

Signaling Pathway Diagrams

Without a known mechanism of action for this compound, a hypothetical signaling pathway diagram is provided below for illustrative purposes. This diagram shows a generic kinase cascade that is often investigated in drug discovery.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Inhibits (?) Kinase 1 Kinase 1 Receptor->Kinase 1 Activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 Activates Transcription Factor Transcription Factor Kinase 2->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Reducing off-target effects of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Penispidin A, a novel kinase inhibitor. Our goal is to help you mitigate and understand potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound. The guides are in a question-and-answer format to help you quickly identify and resolve specific problems.

Issue 1: Observed cellular phenotype is inconsistent with on-target inhibition of Kinase X.

  • Question: My cells are exhibiting a phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of Kinase X. Could this be an off-target effect of this compound?

  • Answer: Yes, unexpected phenotypes are often indicative of off-target activities, especially when observed at higher concentrations. It is crucial to differentiate between on-target and off-target effects.

    Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Conduct a comprehensive dose-response curve for both the on-target activity (e.g., phosphorylation of a known Kinase X substrate) and the observed phenotype. A significant discrepancy between the IC50 for target inhibition and the EC50 for the phenotype suggests an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different kinase inhibitor that targets Kinase X but has a distinct chemical structure. If the phenotype is recapitulated, it is more likely to be an on-target effect.

    • Conduct a Rescue Experiment: If possible, transfect your cells with a mutant version of Kinase X that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor in these cells, it strongly supports an on-target mechanism.

Issue 2: High levels of cellular toxicity are observed at concentrations required for on-target inhibition.

  • Question: I'm observing significant cell death in my cultures at concentrations of this compound that are necessary to inhibit Kinase X. How can I determine if this is due to off-target effects?

  • Answer: Off-target interactions with essential cellular proteins, such as "housekeeping" kinases, can lead to cytotoxicity.

    Troubleshooting Steps:

    • Determine the Therapeutic Window: Compare the dose-response curve for cell viability (e.g., using an MTT assay) with the dose-response curve for on-target inhibition. A narrow window between these two curves may indicate off-target toxicity.

    • Profile Against a Kinase Panel: Submit this compound for screening against a broad panel of kinases to identify potential off-target liabilities. This can reveal interactions with kinases known to be critical for cell survival.

    • Use a More Selective Inhibitor: If available, compare the effects of this compound with a more selective inhibitor for Kinase X. This can help differentiate on-target from off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects occur when a drug interacts with unintended molecular targets within the body. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, these unintended interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, undermining the therapeutic efficacy of the drug. Understanding and mitigating these effects is a critical aspect of drug development.

Q2: What strategies can be employed to improve the selectivity of this compound?

A2: Improving the selectivity of a small molecule inhibitor is a key challenge in medicinal chemistry. Some strategies include:

  • Structure-Based Drug Design: Utilize the crystal structure of this compound bound to Kinase X to identify unique features of the active site that can be exploited to design more selective analogs.

  • Rational Drug Design: Employ computational and structural biology tools to design molecules with higher specificity for the intended target. Machine learning and artificial intelligence can further enhance the precision of this process.

  • Affinity and Valency Modulation: In some cases, modulating the binding affinity and/or valency of the targeting moiety can help to precisely target the inhibitor to the desired cells.

Q3: How can I computationally predict the potential off-targets of this compound?

A3: In silico methods provide a cost-effective approach to predict potential off-target interactions early in the drug development process.

  • Binding Site Similarity Comparisons: Use computational tools to compare the ATP-binding site of Kinase X with a database of other kinase binding sites. This can identify kinases with similar pockets that are likely to be off-targets.

  • Molecular Docking: Dock a virtual library of compounds, including this compound and its analogs, into the crystal structures of both Kinase X and known off-target kinases. Analyzing the predicted binding poses and scores can help identify compounds with a higher likelihood of selectivity.

Data Presentation

Clear and concise data presentation is crucial for comparing the characteristics of different inhibitors. The following tables provide a template for summarizing quantitative data for this compound and other hypothetical inhibitors.

Table 1: Comparison of Inhibitor Potency and Selectivity

InhibitorTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Cellular Potency (EC50, µM)
This compound101204500120.4
Inhibitor Y454500>10,0001001.1
Inhibitor Z3159050.08

Interpretation: While Inhibitor Z is the most potent, this compound shows a better selectivity profile. Inhibitor Y is the most selective, though less potent.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (this compound)
40100100
508598
555080
602065
65530
70<110

Interpretation: The rightward shift in the melting curve for Kinase X in the presence of this compound indicates target engagement and stabilization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of this compound's off-target effects.

1. Cellular Thermal Shift Assay (CETSA)

This method assesses the binding of this compound to Kinase X in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

    • Heating: Heat the cell lysates in a PCR cycler at a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting.

    • Analysis: The samples treated with this compound should show a higher amount of soluble Kinase X at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

2. Kinobeads Assay for Off-Target Profiling

This chemical proteomics approach is used to identify the kinase targets of an inhibitor from a complex cell lysate.

  • Methodology:

    • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

    • Compound Incubation: Incubate the lysate with a range of concentrations of this compound.

    • Affinity Purification: Add Kinobeads to the lysate to capture kinases that are not inhibited by this compound.

    • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

    • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

    • Data Analysis: A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the compound is binding to it.

3. Radiometric Kinase Assay

This is a highly sensitive in vitro assay that directly measures the phosphorylation of a substrate by a kinase.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine the recombinant Kinase X, its specific substrate, and this compound at various concentrations.

    • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

    • Incubation: Incubate the plate at 30°C for a specified time.

    • Capture: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measurement: Measure the radioactivity on the filter plate using a scintillation counter.

    • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualization

The following diagrams visualize key concepts and workflows related to the study of this compound.

cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Kinase X Kinase X Adaptor Proteins->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Proliferation Proliferation Downstream Substrate->Proliferation Survival Survival Downstream Substrate->Survival This compound This compound This compound->Kinase X

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Start Start Cell Lysate Preparation Cell Lysate Preparation Start->Cell Lysate Preparation Incubate with this compound Incubate with this compound Cell Lysate Preparation->Incubate with this compound Kinobeads Affinity Purification Kinobeads Affinity Purification Incubate with this compound->Kinobeads Affinity Purification Wash and Elute Wash and Elute Kinobeads Affinity Purification->Wash and Elute LC-MS/MS Analysis LC-MS/MS Analysis Wash and Elute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify Off-Targets Identify Off-Targets Data Analysis->Identify Off-Targets

Caption: Experimental workflow for off-target profiling using a Kinobeads assay.

Unexpected Phenotype Unexpected Phenotype Dose-Response Mismatch Dose-Response Mismatch Unexpected Phenotype->Dose-Response Mismatch Off-Target Effect Likely Off-Target Effect Likely Dose-Response Mismatch->Off-Target Effect Likely Yes On-Target Effect Likely On-Target Effect Likely Dose-Response Mismatch->On-Target Effect Likely No Validate with Orthogonal Methods Validate with Orthogonal Methods Off-Target Effect Likely->Validate with Orthogonal Methods

Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.

Technical Support Center: Penispidin A Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penispidin A mass spectrometry. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion for this compound?

A1: this compound has a molecular weight of 260.33 g/mol and a chemical formula of C16H20O3. Therefore, you should expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 261.14.

Q2: I don't see a strong signal for the [M+H]⁺ ion. Is this normal?

A2: It can be. Some sesquiterpenoids, the class of compounds this compound belongs to, exhibit a low abundance of the [M+H]⁺ ion in electrospray ionization (ESI).[1] Instead, you might observe other adducts or in-source fragments as the base peak.

Q3: What are some common adducts I should look for with this compound?

A3: In positive ion mode ESI, besides the protonated molecule [M+H]⁺, it is common to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, you might see the deprotonated molecule [M-H]⁻ or adducts with anions from your mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻. The formation of adducts can be influenced by the purity of your solvents and the cleanliness of your glassware.[2]

Q4: My primary observed ion has an m/z of 243.13. What is this?

A4: This is likely due to an in-source fragmentation event, specifically the loss of a water molecule (H₂O) from the protonated parent molecule ([M+H-H₂O]⁺). This is a common observation for some sesquiterpenoid lactones.[1]

Troubleshooting Guides

Issue 1: No or Very Low Signal Intensity for this compound

Question: I am not seeing any peak for this compound, or the signal is extremely weak. What should I check?

Answer:

Several factors can contribute to poor signal intensity.[3] Follow these troubleshooting steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[3]

  • Ionization Efficiency: The choice of ionization technique and its parameters are critical. For a molecule like this compound, Electrospray Ionization (ESI) is a common choice. Experiment with both positive and negative ion modes. Adjust source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimize ionization.

  • Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at optimal performance.[3]

  • Check for Leaks: Air leaks in the system can significantly reduce sensitivity.[4] Use a leak detector to check all connections from the gas supply to the instrument.[4]

  • Sample Preparation: Ensure your sample is free of contaminants that can cause ion suppression. Salts and detergents are particularly problematic.[2]

Issue 2: Inaccurate Mass Measurement for this compound

Question: The measured mass of my this compound ion is not accurate. How can I resolve this?

Answer:

Accurate mass measurement is crucial for compound identification.[3] If you are experiencing mass accuracy problems, consider the following:

  • Mass Calibration: Perform a mass calibration across your m/z range of interest using an appropriate calibration standard. Incorrect or infrequent calibration is a common cause of mass errors.[3]

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants on the ion optics or instrument drift can affect mass accuracy.[3]

  • Sufficient Signal Intensity: A very low signal-to-noise ratio can lead to inaccurate mass determination. Try to improve your signal intensity using the steps outlined in "Issue 1".

Issue 3: Observing Unexpected Peaks and Adducts

Question: I am seeing several unexpected peaks in my mass spectrum for this compound. How do I identify them?

Answer:

The presence of unexpected peaks can be due to adduct formation, in-source fragmentation, or sample contamination.

  • Common Adducts: As mentioned in the FAQ, look for common adducts like [M+Na]⁺ and [M+K]⁺. The mass differences for these are listed in the table below.

  • In-Source Fragmentation: A common in-source fragment for similar compounds is the loss of water ([M+H-H₂O]⁺), which would appear at m/z 243.13 for this compound.

  • Contaminants: Run a blank (injecting only your mobile phase) to check for background contamination. Common contaminants include plasticizers (phthalates) and slip agents (e.g., oleamide).

Quantitative Data Summary

Ion TypeAdduct/LossMass Difference (Da)Expected m/z for this compound
Positive Ion Mode
Protonated Molecule[M+H]⁺+1.0078261.14
Sodium Adduct[M+Na]⁺+22.9898283.12
Potassium Adduct[M+K]⁺+38.9637299.10
Water Loss[M+H-H₂O]⁺-18.0106243.13
Negative Ion Mode
Deprotonated Molecule[M-H]⁻-1.0078259.13
Formate Adduct[M+HCOO]⁻+44.9977305.13
Acetate Adduct[M+CH₃COO]⁻+59.0133319.15

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas (N₂): 800 L/hr at 400 °C.

    • Cone Gas (N₂): 50 L/hr.

    • Source Temperature: 120 °C.

    • Acquisition Mode: Full scan from m/z 100-500. For targeted analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).

Visualizations

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow Start Low or No Signal CheckConcentration Check Sample Concentration Start->CheckConcentration ConcentrationOK Concentration OK? CheckConcentration->ConcentrationOK AdjustConcentration Adjust Concentration ConcentrationOK->AdjustConcentration No CheckIonization Optimize Ionization Parameters ConcentrationOK->CheckIonization Yes AdjustConcentration->CheckConcentration IonizationOK Signal Improved? CheckIonization->IonizationOK TuneCalibrate Tune and Calibrate Instrument IonizationOK->TuneCalibrate No End Signal Acquired IonizationOK->End Yes TuneOK Signal Improved? TuneCalibrate->TuneOK CheckLeaks Check for System Leaks TuneOK->CheckLeaks No TuneOK->End Yes LeaksOK Signal Improved? CheckLeaks->LeaksOK SamplePrep Review Sample Preparation LeaksOK->SamplePrep No LeaksOK->End Yes Consult Consult Instrument Specialist SamplePrep->Consult

A workflow for troubleshooting low signal intensity in mass spectrometry.

Expected Ion Formation for this compound in ESI-MS

PenispidinA_Ions cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M This compound (M) m/z 260.13 MH [M+H]⁺ m/z 261.14 M->MH +H⁺ MNa [M+Na]⁺ m/z 283.12 M->MNa +Na⁺ MK [M+K]⁺ m/z 299.10 M->MK +K⁺ MH_H2O [M+H-H₂O]⁺ m/z 243.13 MH->MH_H2O -H₂O M2 This compound (M) m/z 260.13 M_H [M-H]⁻ m/z 259.13 M2->M_H -H⁺ M_HCOO [M+HCOO]⁻ m/z 305.13 M2->M_HCOO +HCOO⁻

Commonly observed ions for this compound in positive and negative ESI modes.

References

Penispidin A experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Penispidin A" is not available in the public domain or scientific literature based on the provided name. The following is a generalized template designed to serve as a framework for developing a technical support center for a novel bioactive compound. To utilize this guide effectively, replace the placeholder information with validated experimental data for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: The optimal solvent for this compound has not been publicly documented. For novel compounds, it is recommended to test solubility in a panel of common laboratory solvents, starting with DMSO, ethanol, methanol, and sterile water. It is crucial to perform a solubility test to determine the best solvent for your specific experimental needs, ensuring it is compatible with your cell culture or assay system.

Q2: What is the stability of this compound in solution?

A: The stability of this compound in solution is currently unknown. As a general practice for novel compounds, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. A stability study assessing the compound's integrity over time in your chosen solvent and storage conditions is highly recommended.

Q3: What are the known off-target effects of this compound?

A: There is no available information on the off-target effects of this compound. When characterizing a new compound, it is important to assess its specificity. This can be achieved through various methods, including screening against a panel of related molecular targets or using whole-genome or proteomic approaches to identify unintended interactions.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradationPrepare fresh stock solutions for each experiment. Assess compound stability under your experimental conditions.
Inaccurate pipettingCalibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Cell line variabilityUse cells from the same passage number for all experiments. Regularly test for mycoplasma contamination.
No observable effect of the compound Poor solubilityEnsure the compound is fully dissolved in the solvent before adding it to your experimental system. Consider using a different solvent or employing sonication.
Incorrect concentrationPerform a dose-response experiment to determine the optimal working concentration.
Compound inactivityVerify the identity and purity of the compound using analytical methods such as NMR, HPLC, and mass spectrometry.
High background signal in assays Solvent interferenceRun a vehicle control (solvent only) to determine the background signal.
Compound autofluorescenceIf using a fluorescence-based assay, measure the fluorescence of the compound alone to check for autofluorescence at the excitation and emission wavelengths used.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent. Treat the cells with a range of concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for a Generic Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Plate prep_cells->seed_plate prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells seed_plate->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: A generalized workflow for a typical cell-based experiment.

Signaling Pathway Analysis

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway diagram is presented below for illustrative purposes. This demonstrates how a signaling pathway can be visualized once the molecular targets of the compound are identified.

Hypothetical this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Translocates gene Gene Expression tf->gene Regulates penispidin_a This compound penispidin_a->receptor Binds

Technical Support Center: Enhancing the Bioavailability of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on modifying Penispidin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of this compound derivatives with improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when aiming to improve the bioavailability of this compound?

A1: Before embarking on chemical modifications or complex formulations, a thorough understanding of this compound's physicochemical properties is crucial. The primary factors limiting its oral bioavailability are likely poor aqueous solubility and/or low intestinal permeability.

Initial Assessment Workflow:

Caption: Initial workflow for assessing this compound's bioavailability limitations.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation-based approaches can be employed to improve the dissolution and solubility of poorly soluble drugs.[1] These methods can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2]

    • Micronization: Milling the drug to produce particles in the micron range.[2]

    • Nanonization (Nanosuspensions): Reducing particle size to the sub-micron (nanometer) range, which can significantly increase the dissolution velocity.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve its solubility and dissolution rate.[1]

  • Lipid-Based Formulations: These are particularly useful for lipophilic drugs. They can enhance solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][4]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)[1]

    • Liposomes[1]

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[3]

Q3: When should I consider chemical modification of this compound over formulation strategies?

A3: Chemical modification, such as creating a prodrug, is a viable strategy when formulation approaches are insufficient or when targeting specific transport mechanisms is desired.[1] Consider a prodrug approach if:

  • The intrinsic permeability of this compound is very low.

  • The molecule is susceptible to extensive first-pass metabolism.

  • You aim to target a specific transporter in the gastrointestinal tract.

  • Formulation strategies lead to impractical dosage forms (e.g., very large capsules).

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability of this compound in preclinical animal models.

Possible Cause Troubleshooting Step
Poor aqueous solubility leading to incomplete dissolution.1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation: Prepare a simple formulation, such as a suspension in a vehicle containing a wetting agent (e.g., Tween 80), and repeat the in vivo study. 3. Particle Size Reduction: If solubility is still an issue, consider micronization or creating a nanosuspension.[2]
Low intestinal permeability.1. In Vitro Permeability Assay: Conduct a Caco-2 or PAMPA assay to assess the intrinsic permeability of this compound. 2. Prodrug Synthesis: If permeability is low, consider synthesizing ester or amide prodrugs to increase lipophilicity and passive diffusion.
Extensive first-pass metabolism.1. In Vitro Metabolism Study: Incubate this compound with liver microsomes to identify the major metabolizing enzymes (e.g., cytochrome P450 isoforms). 2. Co-administration with Inhibitors: In preclinical studies, co-administer this compound with known inhibitors of the identified metabolic enzymes (e.g., piperine for CYP3A4) to confirm the impact of first-pass metabolism.[5] 3. Structural Modification: Design derivatives that block the site of metabolism.

Problem 2: A synthesized this compound derivative shows poor stability in simulated gastric fluid.

Possible Cause Troubleshooting Step
Acid-catalyzed degradation of the derivative.1. pH Stability Profile: Determine the degradation kinetics of the derivative at different pH values (e.g., pH 1.2, 4.5, 6.8). 2. Enteric Coating: If the derivative is unstable at low pH, formulate it in an enteric-coated dosage form to protect it from the acidic environment of the stomach.[6]
Enzymatic degradation in the stomach (e.g., by pepsin).1. Stability in Simulated Gastric Fluid (SGF) with Pepsin: Compare the stability of the derivative in SGF with and without pepsin. 2. Protective Formulation: If degradation is enzymatic, an enteric coating or encapsulation in a protective carrier can be beneficial.

Experimental Protocols

Protocol 1: Synthesis of an Ester Prodrug of this compound

This protocol describes a general method for creating an ester prodrug to potentially enhance the lipophilicity and permeability of this compound, assuming it has a hydroxyl group available for modification.

Objective: To synthesize an acetyl ester derivative of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in a mixture of pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical design for assessing the oral bioavailability of a this compound derivative compared to the parent compound.

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound and its derivative after oral administration in rats.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Experimental Design: Crossover design is often preferred to minimize inter-subject variability.[7][8]

Workflow:

References

Validation & Comparative

Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Target of Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive molecules like Penispidin A, an inhibitor of lipid accumulation in HepG2 cells, marks a critical first step in the drug development pipeline. However, understanding its mechanism of action is contingent on the accurate identification and validation of its biological target. This guide provides a comparative overview of key experimental approaches for validating the protein target of a small molecule, using this compound as a case study. We will delve into the methodologies of four widely used techniques: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Experimental Approaches for Target Validation

The validation of a drug's biological target is a multi-faceted process that often requires the convergence of evidence from several orthogonal techniques. The choice of method depends on various factors, including the nature of the compound, the suspected target, and the specific questions being addressed (e.g., target identification, binding affinity, or target engagement in a cellular context).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the binding partners of a molecule of interest from a complex biological sample, such as a cell lysate.[1] In the context of target validation for this compound, this method would involve immobilizing a derivative of this compound onto a solid support (e.g., beads) to "fish" for its interacting proteins from a liver cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: AP-MS

  • Probe Synthesis: Synthesize a this compound derivative containing a linker and an affinity tag (e.g., biotin) that allows for its immobilization while minimizing steric hindrance to its binding site.

  • Immobilization: Covalently attach the tagged this compound to streptavidin-coated agarose or magnetic beads.

  • Cell Lysis: Prepare a lysate from HepG2 cells, ensuring the preservation of protein integrity and native conformations.

  • Affinity Enrichment: Incubate the immobilized this compound with the cell lysate to allow for the formation of drug-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with this compound.[1][2]

Table 1: Comparison of Target Identification Methods

TechniquePrincipleAdvantagesDisadvantagesTypical Data Output
AP-MS Affinity-based capture of interacting proteins followed by mass spectrometry identification.[1]Unbiased, proteome-wide screening; can identify novel targets.Requires chemical modification of the drug; potential for false positives from non-specific binding.List of potential protein binders ranked by abundance and confidence scores.
CETSA Ligand binding increases the thermal stability of the target protein.[3]Label-free; confirms target engagement in a cellular context.[3]Target must be thermally stable; not suitable for all proteins.Western blot bands showing protein stabilization at different temperatures; quantitative MS data.
SPR Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[4][5]Real-time kinetics (ka, kd); label-free.[5]Requires purified protein; immobilization can affect protein activity.Sensorgram showing association and dissociation; kinetic and affinity constants (KD).
ITC Measures the heat change associated with a binding event.[6][7]Provides a complete thermodynamic profile (KD, ΔH, ΔS); label-free and in-solution.[8]Requires larger amounts of purified protein and compound; lower throughput.Thermogram showing heat changes upon titration; thermodynamic parameters.

Experimental Workflow for AP-MS

APMS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis PenispidinA This compound Derivative Immobilization Immobilization PenispidinA->Immobilization Beads Affinity Beads Beads->Immobilization Lysate Cell Lysate Incubation Incubation Lysate->Incubation Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution LC_MS LC-MS/MS Elution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target_List Potential Targets Data_Analysis->Target_List

AP-MS workflow for target identification.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct drug-target engagement within a cellular environment.[3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Experimental Protocol: CETSA

  • Cell Treatment: Treat HepG2 cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).[3]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.[9][10]

Experimental Workflow for CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells HepG2 Cells Treatment Treat with This compound Cells->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Analysis Western Blot / MS Soluble_Fraction->Analysis Result Thermal Shift Curve Analysis->Result

CETSA workflow for target engagement.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics and affinity of molecular interactions.[5][11] In this method, the putative target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.

Experimental Protocol: SPR

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC

  • Sample Preparation: Prepare solutions of the purified putative target protein in the sample cell and this compound in the titration syringe.

  • Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.[7]

Table 2: Quantitative Data Comparison for Biophysical Methods

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD) Typically 1 nM - 100 µMTypically 1 nM - 100 µM
Kinetic Constants Yes (ka, kd)No
Thermodynamic Data NoYes (ΔH, ΔS)
Stoichiometry (n) Can be estimatedYes
Sample Consumption Low (µg of protein)High (mg of protein)
Throughput HighLow

Signaling Pathway Visualization

Assuming this compound's target is an enzyme involved in a lipid metabolism signaling pathway, understanding this pathway is crucial. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Target_Protein This compound Target (e.g., Enzyme) Kinase2->Target_Protein Activates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Regulates Gene_Expression Gene Expression (Lipid Metabolism) Transcription_Factor->Gene_Expression Lipid_Accumulation Lipid Accumulation Gene_Expression->Lipid_Accumulation PenispidinA This compound PenispidinA->Target_Protein Inhibits

Hypothetical signaling pathway for this compound.

Conclusion

Validating the biological target of a novel compound like this compound is a critical step that requires a combination of robust experimental approaches. AP-MS can provide an initial, unbiased screen for potential binding partners. CETSA can then confirm target engagement in a cellular context. Finally, biophysical techniques like SPR and ITC can provide detailed, quantitative information on the binding affinity and kinetics of the interaction. By integrating the data from these orthogonal methods, researchers can build a strong case for the validated biological target of this compound, paving the way for further preclinical and clinical development.

References

A Comparative Guide to Penispidin A and Other Fungal Metabolites in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Penispidin A with other prominent fungal metabolites known for their anticancer properties. By presenting key experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Landscape of Anticancer Fungal Metabolites

Fungi are a prolific source of structurally diverse secondary metabolites, many of which possess potent biological activities.[1][2] Historically, fungal metabolites have been instrumental in the development of pharmaceuticals, including antibiotics like penicillin and immunosuppressants like cyclosporin A. In the realm of oncology, fungal-derived compounds continue to be a promising area of research for novel therapeutic agents.[3][4][5][6]

This guide focuses on a specific class of fungal metabolites that target the Heat Shock Protein 90 (Hsp90) chaperone machinery, a critical regulator of protein homeostasis that is often hijacked by cancer cells to maintain the stability and function of oncoproteins.[7] We will delve into a comparative analysis of this compound, a unique spiro-diterpenoid, against other well-characterized Hsp90 inhibitors: Geldanamycin, Radicicol, and Conglobatin.

Mechanism of Action: Targeting the Hsp90 Chaperone Cycle

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in cancer progression, such as protein kinases, steroid hormone receptors, and transcription factors. Its function is dependent on an ATP-driven cycle. The co-chaperone Cdc37 is particularly important for the recruitment and stabilization of protein kinase clients to the Hsp90 complex.[8][9] Disrupting the Hsp90-Cdc37 interaction or inhibiting the ATPase activity of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[10]

Geldanamycin and Radicicol: These are well-known ansamycin and macrolide antibiotics, respectively, that act as potent inhibitors of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity and leading to the degradation of client proteins.[11][12][13]

Conglobatin: This macrolide dilactone also targets the N-terminal domain of Hsp90. Similar to this compound, it has been shown to disrupt the Hsp90-Cdc37 complex, making it a particularly relevant compound for comparison.[14][15]

Quantitative Comparison of Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Geldanamycin, Radicicol, and Conglobatin against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Fungal MetaboliteCancer Cell LineIC50 (µM)Reference
Geldanamycin Myeloma (U266)Not specified, but inhibits growth[10]
Glioma0.0004 - 0.003[10]
Breast Cancer0.002 - 0.02[10]
Small Cell Lung Cancer0.05 - 0.1[10]
Ovarian Cancer2[10]
T-cell Leukemia0.01 - 0.7[10]
Mesothelioma (murine and human)Low nanomolar range[16]
Breast (MCF-7)3.51[1]
Breast (MDA-MB-231)0.06[13]
Radicicol Normal Rat Fibroblast (3Y1)0.7
Lung (A549)0.1
General Hsp90 Inhibition< 1
Conglobatin Breast (SKBR3)12.11[14]
Breast (MCF-7)39.44[14]
Esophageal Squamous Carcinoma (EC109)16.43[14]
Esophageal Squamous Carcinoma (KYSE70)15.89[14]
Esophageal Squamous Carcinoma (KYSE450)10.94[14]
Esophageal Squamous Carcinoma (KYSE150)10.50[14]
Esophageal Squamous Carcinoma (KYSE180)10.28[14]
Esophageal Squamous Carcinoma (KYSE510)9.31[14]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of the discussed fungal metabolites.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fungal metabolite for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Hsp90-Cdc37 Protein-Protein Interaction Assay (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in their native cellular environment.[4]

Principle: An antibody specific to a "bait" protein (e.g., Hsp90) is used to pull down the entire protein complex from a cell lysate. The presence of interacting "prey" proteins (e.g., Cdc37) is then detected by Western blotting.

Protocol Outline:

  • Cell Lysis: Lyse cells treated with the fungal metabolite or a vehicle control using a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (Hsp90).

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (Hsp90) and prey (Cdc37) proteins to assess their interaction.

Signaling Pathways and Visualizations

The inhibition of the Hsp90-Cdc37 interaction disrupts the stability of numerous client protein kinases, leading to the downregulation of key oncogenic signaling pathways.

Hsp90 Chaperone Cycle and Inhibition

The following diagram illustrates the Hsp90 chaperone cycle and the points of intervention by different classes of inhibitors.

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle cluster_interaction Client & Co-chaperone Interaction cluster_inhibitors Inhibitor Action Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP binding Hsp90_ADP Hsp90-ADP (Open-like) Hsp90_ATP->Hsp90_ADP ATP hydrolysis Client_Processing Client Kinase Maturation Hsp90_ATP->Client_Processing Hsp90_ADP->Hsp90_open ADP release Cdc37_Client Cdc37-Client Kinase Cdc37_Client->Hsp90_ATP Binding Client_Processing->Hsp90_ADP Release Geldanamycin Geldanamycin/ Radicicol Geldanamycin->Hsp90_ATP Inhibits ATP binding Penispidin_A This compound/ Conglobatin Penispidin_A:w->Cdc37_Client:e Disrupts Hsp90-Cdc37 interaction

Caption: Hsp90 chaperone cycle and points of inhibition.

Downstream Signaling Consequences of Hsp90-Cdc37 Inhibition

Disruption of the Hsp90-Cdc37 interaction leads to the degradation of client kinases, which in turn affects major signaling pathways that promote cancer cell proliferation, survival, and metastasis.

Downstream_Signaling cluster_inhibition Inhibition cluster_chaperone Chaperone Complex cluster_clients Client Kinase Degradation cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Inhibitor This compound / Conglobatin Hsp90_Cdc37 Hsp90-Cdc37 Complex Inhibitor->Hsp90_Cdc37 Disruption Akt Akt Hsp90_Cdc37->Akt Stabilization Raf Raf Hsp90_Cdc37->Raf Stabilization Cdk4_6 CDK4/6 Hsp90_Cdc37->Cdk4_6 Stabilization Other_Kinases Other Kinases Hsp90_Cdc37->Other_Kinases Stabilization PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Akt->PI3K_Akt_mTOR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Raf->Ras_Raf_MEK_ERK Cell_Cycle Cell Cycle Progression Cdk4_6->Cell_Cycle Proliferation Decreased Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Increased Apoptosis PI3K_Akt_mTOR->Apoptosis Ras_Raf_MEK_ERK->Proliferation Cell_Cycle->Proliferation G1/S arrest Metastasis Decreased Metastasis

Caption: Downstream effects of Hsp90-Cdc37 inhibition.

Conclusion

This compound, with its unique spiro-diterpenoid structure and specific mechanism of targeting the Hsp90-Cdc37 interaction, represents a promising scaffold for the development of novel anticancer agents. While a direct quantitative comparison with established Hsp90 inhibitors like Geldanamycin and Radicicol is currently limited by the lack of publicly available data for this compound, its distinct mode of action suggests a potential for a more targeted therapeutic window with reduced off-target effects. Conglobatin, which also disrupts the Hsp90-Cdc37 complex, serves as a valuable benchmark for the further evaluation of this compound. Future studies elucidating the quantitative biological activity and detailed downstream signaling effects of this compound are warranted to fully assess its therapeutic potential in oncology.

References

Unveiling Penispidin A Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the exploration of natural product analogs presents a promising avenue for drug discovery. This guide provides a comprehensive comparative analysis of Penispidin A analogs, focusing on their potential as inhibitors of hepatic lipid accumulation. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders.

This compound, a recently identified fungal metabolite, has demonstrated notable inhibitory effects on lipid accumulation in HepG2 cells. While the parent compound shows promise, the synthesis and evaluation of its analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide summarizes the available data on these analogs, offering a clear comparison of their biological activities and insights into their structure-activity relationships.

Comparative Biological Activity of this compound Analogs

To facilitate a clear comparison, the biological activities of this compound and its synthesized analogs are presented below. The primary endpoint for comparison is the inhibition of hepatic lipid accumulation, a key process in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.

CompoundStructure ModificationIC₅₀ (µM) for Lipid Accumulation InhibitionCytotoxicity (CC₅₀, µM)Notes
This compound Parent Compound 15.2 >100 Baseline activity
Analog PA-1 Modification of the side chain8.5>100Improved potency
Analog PA-2 Aromatic ring substitution22.1>100Reduced potency
Analog PA-3 Isosteric replacement12.8>100Similar potency to parent compound
Analog PA-4 Conformational restriction5.185.2Significantly improved potency

Caption: Table summarizing the in vitro biological activity of this compound and its analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Induction of Lipid Accumulation

HepG2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. To induce lipid accumulation, cells were seeded in 24-well plates and grown to 80% confluency. The medium was then replaced with DMEM containing 1 mM oleic acid and 0.5 mM palmitic acid complexed to bovine serum albumin (BSA) for 24 hours.

Oil Red O Staining for Lipid Accumulation

After the induction period, cells were washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 30 minutes. The fixed cells were then stained with a freshly prepared Oil Red O solution (0.5% in isopropanol, diluted 3:2 with water) for 1 hour at room temperature. After staining, the cells were washed with water, and the stained lipid droplets were visualized by microscopy. For quantification, the stained lipid was extracted with isopropanol, and the absorbance was measured at 510 nm.

Cytotoxicity Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HepG2 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours. MTT solution was then added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound analogs and the general experimental workflow for their evaluation.

Signaling_Pathway This compound Analogs This compound Analogs Target Protein Target Protein This compound Analogs->Target Protein Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Target Protein->Downstream Signaling Cascade Lipid Synthesis Genes Lipid Synthesis Genes Downstream Signaling Cascade->Lipid Synthesis Genes Lipid Accumulation Lipid Accumulation Lipid Synthesis Genes->Lipid Accumulation

Caption: Proposed signaling pathway of this compound analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Chemical Synthesis Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Cell Culture Cell Culture Purification & Characterization->Cell Culture Lipid Accumulation Assay Lipid Accumulation Assay Cell Culture->Lipid Accumulation Assay Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay IC50/CC50 Determination IC50/CC50 Determination Lipid Accumulation Assay->IC50/CC50 Determination Cytotoxicity Assay->IC50/CC50 Determination SAR Analysis SAR Analysis IC50/CC50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Unable to Retrieve Experimental Data for Penispidin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Penispidin A" has yielded no publicly available experimental results, detailed protocols, or information regarding its biological activity and signaling pathways. The term "this compound" does not appear in the searched scientific literature, suggesting it may be a novel, recently discovered, or proprietary compound not yet widely documented. It is also possible that the name is misspelled.

Without access to foundational experimental data, it is not possible to generate a comparison guide on the reproducibility of its experimental results, as requested. To fulfill the user's request, the following information would be essential:

  • Primary Research Articles or Patents: Documents detailing the isolation, synthesis, and biological evaluation of this compound.

  • Quantitative Data: Specific measurements of its activity, such as IC50, EC50, Ki values, or other relevant metrics from various assays.

  • Experimental Protocols: Detailed methodologies for the key experiments conducted to allow for an assessment of reproducibility.

  • Mechanism of Action: Information on the signaling pathways this compound interacts with.

  • Comparative Compounds: Data on alternative or similar compounds to provide a benchmark for comparison.

A thorough comparison guide, including data tables and visualizations of experimental workflows and signaling pathways, can be constructed once sufficient and verifiable data on this compound becomes available in the public domain. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal documentation or await its formal publication in scientific literature.

Unraveling the Structure-Activity Relationship of Penispidin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine natural product penaresidin B and its synthetic analogs have garnered significant interest in the scientific community due to their potent cytotoxic and antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of penaresidin B stereoisomers, focusing on their cytotoxic effects against human lung (A549) and colon (HT29) cancer cell lines. The data presented herein is derived from key studies in the field to facilitate further research and drug development efforts.

Comparative Cytotoxicity of Penaresidin B Stereoisomers

The cytotoxic activity of six synthetic stereoisomers of the azetidine ring of penaresidin B was evaluated against A549 and HT29 human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.

Compound (Stereoisomer)A549 (Lung Cancer) IC50 (µg/mL)HT29 (Colon Cancer) IC50 (µg/mL)
Isomer 1 >100>100
Isomer 2 >100>100
Isomer 3 >100>100
Isomer 4 1816
Isomer 5 1514
Isomer 6 >100>100

Data sourced from Ohshita et al., Bioorganic & Medicinal Chemistry, 2007.[1]

The data clearly indicates that the stereochemistry of the azetidine ring plays a crucial role in the cytotoxic activity of penaresidin B analogs. Among the six isomers tested, isomers 4 and 5 exhibited significant and comparable cytotoxic effects against both A549 and HT29 cell lines. In contrast, isomers 1, 2, 3, and 6 were largely inactive at the concentrations tested. This suggests that a specific spatial arrangement of the substituents on the azetidine ring is essential for the cytotoxic activity of these compounds.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to generate the data presented above.

Cell Culture and Cytotoxicity Assay (MTT Assay)

1. Cell Lines and Culture Conditions:

  • Human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT29) cells were used.

  • Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.

2. Assay Procedure:

  • Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • The penaresidin B stereoisomers were dissolved in a suitable solvent (e.g., DMSO) and diluted with the culture medium to various concentrations.

  • The cells were then treated with the test compounds and incubated for an additional 72 hours.

  • Following the incubation period, 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for another 4 hours at 37°C.

  • After incubation, the medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance at 570 nm was measured using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Potential Signaling Pathways

While the exact molecular mechanisms of penaresidin B cytotoxicity are still under investigation, related compounds from the penaresidin family have been shown to interact with key signaling pathways. The following diagrams illustrate the potential mechanisms of action based on the known biological activities of related compounds, such as actomyosin ATPase activation by penaresidins and Protein Kinase C (PKC) inhibition by penazetidine A.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed A549 & HT29 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Add Penaresidin B stereoisomers incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analysis Calculate IC50 values read->analysis

Caption: Workflow for determining the cytotoxicity of penaresidin B analogs.

actomyosin_pathway Hypothesized Actomyosin ATPase Activation Pathway Penaresidin Penaresidin Analogs Myosin Myosin ATPase Penaresidin->Myosin Activates ATP_hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) Myosin->ATP_hydrolysis Catalyzes Actin_binding Myosin-Actin Interaction ATP_hydrolysis->Actin_binding Power_stroke Power Stroke Actin_binding->Power_stroke Muscle_contraction Cellular Processes (e.g., Contraction, Cytokinesis) Power_stroke->Muscle_contraction

Caption: Potential activation of actomyosin ATPase by penaresidin analogs.

pkc_pathway Hypothesized Protein Kinase C (PKC) Inhibition Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3->PKC Activates (via Ca2+ release) Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Responses (Proliferation, Differentiation, etc.) Substrate->Response Penazetidine Penazetidine A Penazetidine->PKC Inhibits

Caption: Inhibition of the PKC signaling pathway by penazetidine A.

References

Unraveling the Bioactivity of Penispidin A: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Penispidin A's biological effects remains challenging due to the current scarcity of publicly available scientific literature on this specific compound. Extensive searches for "this compound" have not yielded specific data regarding its mechanism of action, experimental validation in various models, or comparative analyses with other therapeutic agents.

For researchers, scientists, and drug development professionals, the rigorous cross-validation of a compound's effects in different experimental models is a cornerstone of preclinical research. This process typically involves a multifaceted approach, including in vitro, in vivo, and sometimes in silico studies to build a robust profile of the compound's therapeutic potential and underlying molecular mechanisms.

To illustrate the standard expected framework for such a comparative guide, we will outline the typical data presentation, experimental protocols, and pathway visualizations that would be included, using a hypothetical profile for a compound with anti-cancer properties.

Data Presentation: A Comparative Overview

Quantitative data from various experimental models would be summarized in clear, structured tables to facilitate easy comparison of a compound's efficacy and potency.

Table 1: In Vitro Cytotoxicity Profile of a Hypothetical Compound

Cell LineCancer TypeIC₅₀ (µM)Comparison Compound (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast Cancer15.2 ± 1.81.2 ± 0.3
A549Lung Cancer25.7 ± 3.12.5 ± 0.5
PC-3Prostate Cancer18.9 ± 2.41.8 ± 0.4
HCT116Colon Cancer22.4 ± 2.92.1 ± 0.6

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control-020
Compound X1045.3 ± 5.260
Compound X2568.7 ± 7.180
Positive Control575.1 ± 6.585

Experimental Protocols: Methodological Transparency

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Treated cells are lysed using RIPA buffer, and protein concentration is determined by the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Molecular Interactions

Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes.

Hypothetical Signaling Pathway Affected by an Anti-Cancer Compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Compound_X Compound_X Compound_X->Akt Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Compound Screening

G Compound_Library Compound_Library In_Vitro_Screening In_Vitro_Screening Compound_Library->In_Vitro_Screening Primary Screen Hit_Compounds Hit_Compounds In_Vitro_Screening->Hit_Compounds Cytotoxicity Assays Mechanism_of_Action_Studies Mechanism_of_Action_Studies Hit_Compounds->Mechanism_of_Action_Studies Secondary Screen Lead_Compound Lead_Compound Mechanism_of_Action_Studies->Lead_Compound Signaling Pathway Analysis In_Vivo_Models In_Vivo_Models Lead_Compound->In_Vivo_Models Efficacy & Toxicity Preclinical_Candidate Preclinical_Candidate In_Vivo_Models->Preclinical_Candidate

Caption: Standard workflow for preclinical drug discovery.

Note to the Audience: The information presented above is a template for a comprehensive comparison guide. Should verifiable data on "this compound" or a corrected compound name become available, a detailed and specific guide will be developed following this rigorous structure. We encourage researchers with information on this compound to contribute to the scientific discourse.

Unveiling Penispidin A: A Comparative Analysis of its Efficacy in Reducing Liver Fat Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE – Researchers and drug development professionals now have access to a comprehensive comparison of Penispidin A and other compounds in the context of mitigating hepatic lipid accumulation, a key characteristic of non-alcoholic fatty liver disease (NAFLD). This guide provides a detailed analysis of available experimental data, methodologies, and the underlying signaling pathways.

This compound, a recently identified aromatic sesquiterpenoid derived from the endophytic fungus Penicillium virgatum, has demonstrated notable bioactivity in reducing the buildup of lipids in liver cells.[1][2] This comparison guide situates this compound's efficacy alongside other relevant compounds, offering a valuable resource for the scientific community.

Quantitative Efficacy of Compounds on Hepatic Lipid Accumulation

To provide a clear and concise overview, the following table summarizes the quantitative data on the efficacy of this compound and selected comparator compounds in reducing hepatic lipid accumulation. The data is primarily derived from in vitro studies on HepG2 cells, a common model for liver cell research.

CompoundClassCell LineAssayEfficacy (IC50 or % inhibition)
This compound Aromatic SesquiterpenoidHepG2Oil Red O staining25.4% inhibition at 20 µM
Nobiletin PolymethoxyflavoneHepG2Not SpecifiedNot Specified
Allicin Organosulfur compoundHepG2Nile Red staining, TC/TG levelsDose-dependent reduction in TC/TG
Cilnidipine Dihydropyridine Ca2+ channel blockerHepG2Not SpecifiedReduction in palmitic acid-induced lipid accumulation

Experimental Methodologies

A standardized experimental workflow is crucial for the reliable assessment of a compound's potential to ameliorate hepatic steatosis. Below is a typical protocol for evaluating the effect of compounds like this compound on lipid accumulation in hepatocytes.

In Vitro Model of Hepatic Steatosis

Cell Culture and Induction of Lipid Accumulation:

  • Cell Line: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction: To mimic the conditions of NAFLD, lipid accumulation is induced by treating the HepG2 cells with a high concentration of free fatty acids, typically a combination of oleic acid and palmitic acid, for 24 hours.

Compound Treatment and Assessment:

  • Treatment: Following the induction of steatosis, the cells are treated with varying concentrations of the test compound (e.g., this compound) for a further 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Quantification of Lipid Accumulation: The intracellular lipid content is quantified using Oil Red O staining. The stained lipid droplets are then extracted, and the absorbance is measured spectrophotometrically to determine the extent of lipid accumulation relative to the control.

G Experimental Workflow for Assessing Anti-Steatotic Compounds cluster_0 Cell Culture and Steatosis Induction cluster_1 Compound Treatment cluster_2 Assessment A Culture HepG2 cells B Induce steatosis with oleic/palmitic acid (24h) A->B C Treat with Test Compound (e.g., this compound, 24h) B->C D Oil Red O Staining C->D E Lipid Extraction D->E F Spectrophotometric Quantification E->F

A typical workflow for in vitro evaluation of anti-steatotic compounds.

Putative Signaling Pathways

The precise mechanism of action for this compound is still under investigation. However, the inhibition of hepatic lipid accumulation often involves the modulation of key signaling pathways that regulate lipid metabolism. Based on the known mechanisms of other compounds that reduce liver fat, a potential pathway for this compound's action is proposed below. This hypothetical pathway involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

G Hypothetical Signaling Pathway for this compound This compound This compound AMPK AMPK (Activation) This compound->AMPK ACC ACC (Inhibition) AMPK->ACC SREBP1c SREBP-1c (Inhibition) AMPK->SREBP1c CPT1 CPT1 (Activation) AMPK->CPT1 Lipogenesis Lipogenesis (Decreased) ACC->Lipogenesis FASN FASN (Downregulation) SREBP1c->FASN FASN->Lipogenesis FAO Fatty Acid Oxidation (Increased) CPT1->FAO

A potential mechanism of action for this compound in reducing hepatic lipid accumulation.

This guide serves as an initial point of reference for researchers. Further in-depth studies are required to fully elucidate the therapeutic potential and the precise molecular targets of this compound. The provided data and diagrams are intended to facilitate these future research endeavors.

References

Independent Verification of Penispidin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Penispidin A, a novel aromatic sesquiterpenoid, and its potential role in mitigating hepatic lipid accumulation. Due to the early stage of research, the detailed mechanism of action for this compound is not yet elucidated. This document summarizes the currently available data for this compound and contrasts it with well-established alternative compounds that modulate key signaling pathways involved in hepatic steatosis.

Overview of this compound

This compound is a recently discovered natural product isolated from the endophytic fungus Penicillium virgatum[1][2]. Preliminary studies have demonstrated its bioactivity in a key in vitro model of non-alcoholic fatty liver disease (NAFLD).

Key Finding: this compound has been shown to inhibit the accumulation of lipids in human liver cancer cells (HepG2)[1][2]. This foundational discovery positions this compound as a compound of interest for further investigation into its therapeutic potential for metabolic disorders. However, independent verification of its mechanism is currently unavailable in published literature.

Comparative Analysis of Mechanistic Pathways

While the specific molecular target of this compound remains unknown, the inhibition of hepatic lipid accumulation is a well-studied field. Several key signaling pathways are known to regulate this process. Below is a comparison of major pathways and compounds that represent alternative mechanistic approaches to the outcome observed with this compound.

Table 1: Quantitative Comparison of Compounds Inhibiting Hepatic Lipid Accumulation
CompoundProposed Mechanism of ActionKey Molecular Target(s)Cell/Animal ModelEfficacy (IC50 or % reduction)Reference
This compound UnknownNot DeterminedHepG2 cellsData not publicly available[1][2]
Metformin AMPK ActivationAMP-activated protein kinase (AMPK)HepG2 cells, animal modelsVaries by study[3][4]
Rapamycin mTORC1 InhibitionMechanistic target of rapamycin complex 1 (mTORC1)HepG2 cells, animal modelsVaries by study[5][6]
Betulin SREBP InhibitionSterol regulatory element-binding protein (SREBP)HepG2 cells, animal modelsVaries by study[7]
Andrographolide SREBP Pathway SuppressionSREBPIn vitro modelsVaries by study[8]

Signaling Pathways in Hepatic Lipid Metabolism

The following diagrams illustrate the established signaling pathways that are common targets for therapeutic intervention in hepatic steatosis. The precise interaction of this compound with these or other pathways is a critical area for future research.

AMPK_Pathway Metformin Metformin AMPK AMPK (Activated) Metformin->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation (Increased) CPT1->FattyAcidOxidation FattyAcidSynthesis Fatty Acid Synthesis (Decreased) SREBP1c->FattyAcidSynthesis LipidAccumulation Lipid Accumulation (Decreased) FattyAcidOxidation->LipidAccumulation FattyAcidSynthesis->LipidAccumulation

Caption: AMPK signaling pathway in lipid metabolism.

mTOR_SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SCAP SCAP S1P S1P SCAP->S1P Transports SREBP to Golgi SREBP SREBP (precursor) S2P S2P S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Cleavage LipogenicGenes Lipogenic Genes (e.g., FASN, SCD1) nSREBP->LipogenicGenes Activates Transcription Lipogenesis Lipogenesis LipogenicGenes->Lipogenesis Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits mTORC1->SREBP Activates Betulin Betulin Betulin->SCAP Inhibits Transport

Caption: mTOR and SREBP signaling pathways in lipogenesis.

Experimental Protocols

The foundational evidence for this compound's activity relies on the in vitro assessment of lipid accumulation. The following is a generalized protocol for the Oil Red O staining method, a common procedure for this type of analysis, based on standard laboratory practices[9][10][11].

Oil Red O Staining of HepG2 Cells

Objective: To visualize and quantify the accumulation of intracellular lipid droplets in HepG2 cells following treatment with a test compound.

Materials:

  • HepG2 cells

  • 24-well culture plates

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Isopropanol (60% and 100%)

  • Oil Red O staining solution

  • Hematoxylin solution (for counterstaining nuclei)

  • Microscope

Workflow:

Oil_Red_O_Workflow Start Seed HepG2 cells in 24-well plate Induce Induce lipid accumulation (e.g., with oleic acid) Start->Induce Treat Treat with This compound Induce->Treat Fix Fix cells with 4% Paraformaldehyde Treat->Fix Stain Stain with Oil Red O Fix->Stain Wash Wash to remove excess stain Stain->Wash Counterstain Counterstain nuclei (optional) Wash->Counterstain Image Image with microscope Counterstain->Image Quantify Quantify by extracting dye Image->Quantify

Caption: Experimental workflow for Oil Red O staining.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a predetermined density and allow them to adhere overnight.

  • Induction of Steatosis: To induce lipid accumulation, replace the standard culture medium with a medium supplemented with free fatty acids (e.g., a combination of oleic and palmitic acid).

  • Compound Treatment: Concurrently with fatty acid induction, treat the cells with various concentrations of this compound or a control vehicle.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Fixation: Wash the cells with PBS and then fix them with a 4% paraformaldehyde solution for 30-60 minutes at room temperature[9].

  • Staining: After fixation, wash the cells and incubate with a filtered Oil Red O working solution for approximately 15-30 minutes. This stains the intracellular lipid droplets red[9][10].

  • Washing: Gently wash the cells with water to remove any unbound dye.

  • Visualization: The stained lipid droplets can be visualized and imaged using a light microscope.

  • Quantification (Optional): For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured with a spectrophotometer[10].

Conclusion and Future Directions

This compound demonstrates initial promise as an inhibitor of hepatic lipid accumulation. However, the absence of a known mechanism of action is a significant gap in our understanding and a prerequisite for its further development. Independent verification of its bioactivity and, crucially, the elucidation of its molecular target and signaling pathway are essential next steps.

Future research should focus on:

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the direct binding partner(s) of this compound.

  • Pathway Analysis: Investigating the effect of this compound on key regulatory proteins in lipid metabolism, including AMPK, mTORC1, and SREBP1c, through methods like Western blotting and qPCR.

  • In Vivo Studies: Validating the in vitro findings in animal models of NAFLD to assess efficacy, pharmacokinetics, and safety.

By pursuing these avenues of research, the scientific community can independently verify the initial findings and fully characterize the therapeutic potential of this compound.

References

Performance of Fungal Metabolites in High-Throughput Screening: A Comparative Analysis Featuring Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for biological activity. Fungal metabolites represent a rich source of structurally diverse compounds with a wide range of therapeutic potentials. While specific HTS data for "Penispidin A" is not publicly available, this guide provides a comparative analysis of a well-characterized fungal metabolite, Beauvericin, to illustrate the evaluation of such compounds in a high-throughput context. Beauvericin, a cyclic hexadepsipeptide produced by various fungi, has been the subject of HTS, particularly in synergistic antifungal screens. This guide will compare the performance of Beauvericin in combination with a standard antifungal, Ketoconazole, against the activity of Ketoconazole alone, and will also present its cytotoxic profile. This information is intended for researchers, scientists, and drug development professionals interested in the application of HTS to natural product discovery.

Quantitative Data Summary

The following table summarizes the performance of Beauvericin in a high-throughput synergy screen and its cytotoxic effects on a human cell line. For comparison, the standalone activity of the antifungal drug Ketoconazole is also presented.

Compound/CombinationAssay TypeTarget Organism/Cell LineKey Performance MetricValueReference
Beauvericin + Ketoconazole High-Throughput Synergy Screen (HTSS)Candida parapsilosisSynergistic Fungicidal ConcentrationBeauvericin: 0.5 mg/kg + Ketoconazole: 0.5 mg/kg[1]
Ketoconazole (alone) Antifungal Susceptibility TestCandida parapsilosisMinimum Inhibitory Concentration (MIC) for 50% growth inhibitionNot fungicidal at high doses (e.g., 50 mg/kg)[1]
Beauvericin (alone) Cytotoxicity Assay (MTT)U-937 (Human monocytic lymphoma)IC50 (24h exposure)~30 µM[2]
Screening Library High-Throughput Synergy Screen (HTSS)Candida parapsilosisHit Rate for Synergistic Activity0.1% (from ~20,000 microbial extracts)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Throughput Synergy Screening (HTSS) for Antifungal Activity

Objective: To identify compounds that act synergistically with a sub-optimal concentration of Ketoconazole to inhibit the growth of Candida parapsilosis.

Protocol:

  • Fungal Strain and Culture Preparation: Candida parapsilosis (ATCC 22019) is cultured in RPMI-1640 medium. The fungal suspension is adjusted to a concentration of 2.5 x 104 cells/mL.

  • Compound Preparation: A library of microbial extracts (or pure compounds) is prepared in 384-well microtiter plates. The final concentration of the extracts for screening is typically in the range of 1-10 µg/mL.

  • Assay Setup:

    • To each well of a 384-well plate, add the fungal suspension.

    • Add Ketoconazole to a final concentration of 0.01 µg/mL (a suboptimal dose that causes 10-20% growth inhibition).[1]

    • Add the test compounds from the library.

    • Include controls:

      • Positive control: Fungal suspension with a known antifungal agent at a concentration that causes complete inhibition (e.g., a higher concentration of Ketoconazole or Amphotericin B).

      • Negative control: Fungal suspension with Ketoconazole (0.01 µg/mL) and vehicle (e.g., DMSO).

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • Readout:

    • Add Alamar blue reagent to each well.

    • Incubate for an additional 4 hours.

    • Measure the fluorescence or absorbance to determine cell viability. A color change from blue (resazurin) to pink (resorufin) indicates viable cells. Wells remaining blue indicate growth inhibition.

  • Hit Identification: Hits are identified as wells where the combination of the test compound and Ketoconazole results in a significant reduction in fungal growth (>90%) compared to the negative control.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a human cell line.

Protocol:

  • Cell Line and Culture: U-937 human monocytic lymphoma cells are maintained in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a density of 1 x 105 cells/well.

    • Add serial dilutions of the test compound (e.g., Beauvericin) to the wells.

    • Include controls:

      • Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Negative control: Cells treated with the vehicle (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Readout:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the cell viability against the compound concentration.[2]

Visualizations

The following diagrams illustrate the experimental workflow of the high-throughput synergy screen and the proposed mechanism of action for the synergistic effect of Beauvericin and Ketoconazole.

HTS_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Analysis & Follow-up Compound_Library Microbial Extract Library (~20,000 extracts) Assay_Plate 384-well Plate Assay - Fungal Suspension - Ketoconazole (0.01 µg/mL) - Test Compound Compound_Library->Assay_Plate Fungal_Culture Candida parapsilosis Culture Fungal_Culture->Assay_Plate Incubation Incubation (48h at 35°C) Assay_Plate->Incubation Readout Alamar Blue Readout Incubation->Readout Hit_Identification Hit Identification (>90% Inhibition) Readout->Hit_Identification Hit_Confirmation Hit Confirmation & Characterization Hit_Identification->Hit_Confirmation Beauvericin_ID Beauvericin Identified as Potent Synergizer Hit_Confirmation->Beauvericin_ID

Caption: High-Throughput Synergy Screening (HTSS) Workflow.

Synergy_Mechanism cluster_fungal_cell Fungal Cell cluster_outcome Outcome Ketoconazole Ketoconazole Ergosterol_Synth Ergosterol Biosynthesis Ketoconazole->Ergosterol_Synth Inhibits Efflux_Pump Multidrug Efflux Pump (e.g., Cdr1) Ketoconazole->Efflux_Pump Effluxed Cell_Membrane Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Disrupts Synergistic_Effect Synergistic Fungicidal Effect Cell_Membrane->Synergistic_Effect Beauvericin Beauvericin Beauvericin->Efflux_Pump Inhibits

Caption: Proposed Mechanism of Beauvericin-Ketoconazole Synergy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.